CB1R Allosteric modulator 2
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C19H15ClFN3O |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[3-(4-fluoroanilino)phenyl]urea |
InChI |
InChI=1S/C19H15ClFN3O/c20-13-4-8-16(9-5-13)23-19(25)24-18-3-1-2-17(12-18)22-15-10-6-14(21)7-11-15/h1-12,22H,(H2,23,24,25) |
InChI-Schlüssel |
DTQSIWVISQQENL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Mechanism: A Technical Guide to a CB1R Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of a representative Cannabinoid Receptor 1 (CB1R) negative allosteric modulator (NAM), exemplified by compounds such as GAT229. CB1R, a class A G-protein coupled receptor, is a critical target for numerous physiological processes, and its modulation offers significant therapeutic potential. Allosteric modulators, which bind to a site topographically distinct from the orthosteric cannabinoid binding site, provide a nuanced approach to regulating CB1R activity, offering potential advantages over traditional orthosteric agonists or antagonists.
Core Mechanism of Action: Fine-Tuning CB1R Signaling
The primary mechanism of action for a CB1R NAM involves binding to an allosteric site on the receptor, which induces a conformational change that modulates the binding and/or efficacy of orthosteric ligands, such as the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) or synthetic agonists like CP55,940. This modulation is typically characterized by a decrease in the binding affinity and/or a reduction in the maximal efficacy of the orthosteric agonist, without directly competing for the same binding site. This can lead to a ceiling effect on the physiological response, potentially mitigating the side effects associated with orthosteric agonists or inverse agonists.
A key feature of many CB1R NAMs is "probe dependency," where the modulatory effects are dependent on the specific orthosteric ligand being studied. For instance, a NAM might exhibit strong negative cooperativity with a full agonist but have a lesser effect on the binding or efficacy of a partial agonist. This nuanced interaction allows for a highly specific tuning of receptor signaling.
Quantitative Analysis of Allosteric Modulation
The effects of CB1R NAMs are quantified through various in vitro assays, which provide data on binding affinity, cooperativity, and functional modulation of downstream signaling pathways.
| Parameter | Description | Typical Value Range for a CB1R NAM (e.g., GAT229) | Reference Assay |
| Ki (nM) | Allosteric modulator binding affinity. | 10 - 100 nM | Radioligand Binding Assay ([3H]CP55,940) |
| α (alpha) | Cooperativity factor for orthosteric ligand binding. An α value < 1 indicates negative cooperativity. | 0.1 - 0.5 | Radioligand Binding Assay ([3H]CP55,940) |
| β (beta) | Cooperativity factor for orthosteric ligand efficacy. A β value < 1 indicates a decrease in agonist efficacy. | 0.2 - 0.6 | GTPγS Binding Assay |
| IC50 (nM) | Concentration of the NAM that produces 50% of its maximal inhibitory effect on agonist-stimulated signaling. | 50 - 500 nM | cAMP Accumulation Assay, BRET/FRET Assays |
| Emax (%) | Maximal inhibition of agonist-stimulated signaling produced by the NAM. | 40 - 80% | GTPγS Binding Assay, cAMP Accumulation Assay |
Signaling Pathways Modulated by CB1R NAMs
CB1R NAMs primarily impact the canonical G-protein-dependent signaling cascade. By reducing the efficacy of orthosteric agonists, they attenuate the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels. They also decrease agonist-stimulated G-protein activation. Furthermore, some CB1R NAMs can influence β-arrestin recruitment, another important pathway for GPCR signaling and regulation.
Caption: CB1R G-protein signaling pathway modulation by a NAM.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the allosteric modulator and its cooperativity (α) with an orthosteric ligand.
Methodology:
-
Membrane Preparation: Membranes from cells expressing CB1R (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled allosteric modulator.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis of the competition binding data is used to calculate the IC50, which is then converted to Ki using the Cheng-Prusoff equation. The cooperativity factor (α) is determined by analyzing the effect of the NAM on the saturation binding of the radioligand.
Caption: Workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay
Objective: To measure the functional effect of the allosteric modulator on agonist-stimulated G-protein activation.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes expressing CB1R are used.
-
Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state) is used (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 10 µM GDP, pH 7.4).
-
Incubation: Membranes are incubated with a fixed concentration of an orthosteric agonist, varying concentrations of the allosteric modulator, and [35S]GTPγS.
-
Reaction: The incubation is carried out at 30°C for 60 minutes. Activated G-proteins exchange GDP for [35S]GTPγS.
-
Separation and Quantification: The reaction is stopped, and bound [35S]GTPγS is separated from free [35S]GTPγS by filtration and quantified by scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 and Emax of the orthosteric agonist in the presence and absence of the NAM, from which the cooperativity factor for efficacy (β) can be calculated.
Caption: Workflow for a [35S]GTPγS binding assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment
Objective: To assess the influence of the allosteric modulator on agonist-induced β-arrestin recruitment to CB1R.
Methodology:
-
Cell Line: A stable cell line co-expressing CB1R fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a fluorescent protein (e.g., YFP) is used.
-
Cell Plating: Cells are plated in a white, clear-bottom 96-well plate.
-
Substrate Addition: The Rluc substrate (e.g., coelenterazine (B1669285) h) is added to the cells.
-
Stimulation: Cells are stimulated with an orthosteric agonist in the presence and absence of the allosteric modulator.
-
BRET Measurement: The plate is read on a microplate reader capable of detecting the light emission from both Rluc (donor) and YFP (acceptor).
-
Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor. Dose-response curves are generated to determine the effect of the NAM on agonist potency and efficacy for β-arrestin recruitment.
Logical Relationship of NAM Action
The action of a CB1R NAM can be understood as a multi-step process that ultimately reshapes the cellular response to an orthosteric agonist.
Caption: Logical flow of a CB1R NAM's mechanism of action.
Conclusion
CB1R negative allosteric modulators represent a sophisticated class of drugs that offer a fine-tunable approach to receptor modulation. Their mechanism of action, characterized by probe-dependent negative cooperativity in both binding and function, allows for a ceiling effect on CB1R signaling. This may translate to improved therapeutic windows and reduced side effects compared to traditional orthosteric ligands. The detailed experimental protocols and quantitative analyses outlined in this guide provide a framework for the continued investigation and development of these promising therapeutic agents.
An In-depth Technical Guide to the Identification of Multiple Allosteric Modulator Binding Sites on the Cannabinoid Receptor 1 (CB1R)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cannabinoid Receptor 1 (CB1R), the most abundant G protein-coupled receptor (GPCR) in the central nervous system, is a pivotal therapeutic target for a multitude of pathological conditions. However, the clinical utility of direct-acting orthosteric ligands is often hampered by significant side effects. Allosteric modulation presents a sophisticated alternative, offering the potential for enhanced therapeutic specificity and a wider safety margin. The initial discovery of an allosteric site on CB1R has paved the way for extensive research, revealing a complex landscape of multiple, topographically distinct allosteric binding sites. This guide provides a comprehensive technical overview of the methodologies used to identify and characterize these sites, focusing on the structural, computational, and functional approaches that have defined our current understanding. We detail the locations of a key extrahelical site that accommodates both positive and negative allosteric modulators, as well as distinct intracellular and extracellular sites that bind different classes of modulators, thereby mediating unique pharmacological effects such as positive allosteric modulation and allosteric agonism.
Introduction: The Rationale for CB1R Allosteric Modulation
The CB1 receptor is a critical component of the endocannabinoid system, modulating neurotransmitter release and influencing a wide array of physiological processes. While orthosteric agonists have therapeutic benefits, their systemic activation of CB1R can lead to undesirable psychoactive and cognitive effects. Allosteric modulators bind to sites topographically distinct from the endogenous cannabinoid binding site, offering several key advantages:
-
Saturability: Their effect is dependent on the presence of the endogenous ligand, placing a "ceiling" on their modulatory activity and potentially reducing tolerance and dependence.
-
Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, allowing for the design of more selective drugs.
-
Biased Signaling: Allosteric modulators can preferentially enhance or inhibit specific downstream signaling pathways (e.g., G protein vs. β-arrestin), enabling the fine-tuning of cellular responses to achieve therapeutic effects while avoiding adverse ones.[1]
The growing body of evidence now indicates that CB1R does not possess a single allosteric site, but rather multiple distinct pockets that can be targeted by different chemical scaffolds to elicit diverse functional outcomes. This guide focuses on the identification and characterization of these "secondary" or distinct allosteric sites.
The Landscape of Identified CB1R Allosteric Binding Sites
Structural biology, computational modeling, and mutagenesis have revealed at least three distinct regions on the CB1R that harbor allosteric binding sites. The term "second binding site" is best understood as any site distinct from the first one structurally characterized.
Site 1: The Extrahelical Transmembrane (TM) 2/3/4 Pocket
High-resolution cryo-electron microscopy (cryo-EM) and crystallography have provided profound insights into a druggable pocket located on the extracellular-facing lipid interface, nestled between TMs 2, 3, and 4.[2][3] Remarkably, this single site can accommodate both positive and negative allosteric modulators.
-
Positive Allosteric Modulator (PAM) ZCZ011: The cryo-EM structure of CB1R in complex with the orthosteric agonist CP55940 and the PAM ZCZ011 revealed that ZCZ011 binds to this extrahelical site.[2][3] Its binding is proposed to promote a rearrangement of TM2 that favors an active receptor conformation.[2]
-
Negative Allosteric Modulator (NAM) ORG27569: The pioneering NAM ORG27569 also binds within this same TM2/3/4 pocket.[2][4] However, instead of promoting the active-state TM2 conformation, it impedes this rearrangement, leading to a negative modulatory effect on G protein signaling.[2] This discovery highlights how different ligands can produce opposing functional effects from the same allosteric pocket. This site has also been identified as a cholesterol binding site, suggesting a potential interplay between endogenous lipids and allosteric drugs.[5]
Site 2: Intracellular Allosteric Sites
Evidence points to the existence of at least two distinct allosteric sites on the intracellular side of the receptor.
-
The Putative GAT228 (ago-PAM) Site: Computational studies suggest that the ago-PAM GAT228 binds to an intracellular exosite formed by TMs 1, 2, and 4.[6] This location is distinct from the G protein-coupling interface and may explain how GAT228 can induce receptor activation in the absence of an orthosteric agonist while also positively modulating orthosteric ligand activity.[6][7]
-
The Cannabidiol (B1668261) (CBD) NAM Site: A combination of computational modeling and site-directed mutagenesis has identified a novel intracellular binding site for the NAM cannabidiol (CBD).[8] This site is located in a pocket formed by TMs 2, 6, 7, and the cytoplasmic Helix 8.[8][9][10] This location is analogous to intracellular allosteric sites found in other Class A GPCRs, suggesting a conserved mechanism of modulation.[8]
Site 3: The Putative Extracellular GAT229 (PAM) Site
To explain the distinct pharmacology of the "pure" PAM GAT229 (the enantiomer of the ago-PAM GAT228), a third potential allosteric site has been proposed.[11] Computational docking studies suggest GAT229 binds to a site at the extracellular ends of TMs 2 and 3, just below the first extracellular loop (ECL1).[6] Binding to this extracellular vestibule is hypothesized to mediate its "pure" PAM activity without the intrinsic agonism observed for its enantiomer.[6][11]
Experimental Protocols for Binding Site Identification
A multi-faceted approach integrating computational, structural, and functional methods is essential for the robust identification and validation of allosteric binding sites.
Overall Experimental Workflow
The identification of an allosteric binding site follows a logical progression from prediction to validation. Computational methods are first used to predict potential binding pockets. These predictions are then tested and refined using high-resolution structural methods, confirmed through site-directed mutagenesis, and ultimately characterized by a suite of functional assays that measure the pharmacological consequences of ligand binding.
Structural Biology: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in providing high-resolution snapshots of allosteric modulators bound to CB1R.[12][13]
Methodology:
-
Complex Formation: The human CB1 receptor is co-expressed with a stabilizing binding partner, typically a heterotrimeric G protein (e.g., Gᵢ), in an expression system like insect (Sf9) or mammalian (HEK293) cells.[12]
-
Purification: The receptor-G protein complex is solubilized from the membrane using detergents and purified via affinity chromatography.
-
Ligand Incubation: The purified complex is incubated with saturating concentrations of both the orthosteric ligand (e.g., an agonist like CP55940) and the allosteric modulator (e.g., ZCZ011) to ensure full occupancy.[12]
-
Vitrification: The sample is applied to an EM grid and rapidly plunge-frozen in liquid ethane, trapping the complexes in a thin layer of amorphous ice.
-
Data Collection & Processing: The grids are imaged in a transmission electron microscope. Thousands of single-particle images are collected, aligned, and averaged to reconstruct a high-resolution 3D density map of the complex.
-
Model Building: An atomic model of the receptor and bound ligands is built into the cryo-EM density map, revealing the precise location and orientation of the allosteric modulator and its interactions with specific amino acid residues.[13]
Site-Directed Mutagenesis
This technique is the gold standard for validating the functional importance of residues identified in structural or computational models.[9][14]
Methodology:
-
Identify Target Residues: Based on structural data (e.g., from cryo-EM) or computational predictions, residues hypothesized to interact with the allosteric modulator are selected.
-
Generate Mutant Receptors: The gene encoding the CB1 receptor is modified using PCR-based methods to substitute the target amino acid with a non-interacting residue, typically alanine.
-
Expression: The mutant receptor DNA is transfected into a suitable cell line (e.g., HEK293) for expression.
-
Functional Testing: The cells expressing the mutant receptor are then subjected to a battery of functional assays (see section 3.4). A significant reduction or complete loss of the allosteric modulator's effect on the mutant receptor, while preserving the orthosteric ligand's function, confirms the importance of the mutated residue in allosteric binding or signal transduction.[14]
Functional Assays
This assay provides a direct measure of G protein activation, a primary signaling event for CB1R.[15][16][17]
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing CB1R. Homogenize in an ice-cold buffer and determine protein concentration.
-
Assay Setup: In a 96-well plate, incubate the membranes with GDP, the radiolabeled non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the orthosteric agonist, with or without a fixed concentration of the allosteric modulator.
-
Incubation: Allow the reaction to proceed at room temperature or 30°C for 60-90 minutes.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radiolabel in the solution.[15]
-
Detection: After drying the filter plate, add a scintillation cocktail and measure the radioactivity in a microplate scintillation counter. An increase in counts corresponds to increased G protein activation.
This assay measures a key downstream consequence of CB1R's coupling to Gαᵢ/ₒ proteins: the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP).[18][19]
Protocol:
-
Cell Culture: Use cells expressing CB1R (e.g., CHO-K1 or HEK293).[20]
-
Assay Setup: Plate the cells in a 384-well plate. Add the allosteric modulator, followed by the orthosteric agonist.
-
Stimulation: Add forskolin (B1673556) to all wells to stimulate adenylyl cyclase, thereby creating a measurable level of cAMP to be inhibited.[18]
-
Incubation & Lysis: Incubate for a defined period (e.g., 30 minutes) at 37°C. Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). A decrease in the cAMP signal indicates successful Gαᵢ/ₒ activation by the CB1R.[21][22]
This assay is crucial for determining if a modulator exhibits biased signaling by preferentially promoting or inhibiting G protein-independent pathways.[23][24][25]
Protocol:
-
Assay Principle: Commonly utilizes enzyme complementation technology (e.g., DiscoveRx PathHunter).[26][27] The CB1R is fused to a small fragment of β-galactosidase, and β-arrestin is fused to the larger, complementing fragment.
-
Cell Line: Use a commercially available engineered cell line stably expressing the fusion constructs.
-
Assay Procedure: Plate the cells and add the test compounds (agonist with or without allosteric modulator). Incubate for 90-180 minutes at 37°C.
-
Detection: Add a chemiluminescent substrate. If β-arrestin is recruited to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that converts the substrate, generating a measurable light signal.[24]
BRET is a powerful real-time technique to monitor protein-protein interactions within living cells, making it ideal for studying the kinetics of G protein activation (dissociation of Gα from Gβγ subunits).[28][29][30]
Protocol:
-
Constructs: Co-transfect cells with plasmids encoding CB1R and G protein subunits fused to a BRET pair. For example, a Gα subunit fused to Renilla luciferase (Rluc, the donor) and a Gβγ-binding protein fragment fused to a yellow fluorescent protein (YFP, the acceptor).[28]
-
Assay Procedure: Plate the transfected cells in a white 96- or 384-well plate.
-
Detection: Add the luciferase substrate (e.g., coelenterazine (B1669285) h). Measure the light emission at the donor and acceptor wavelengths using a BRET-capable plate reader.
-
Stimulation: Inject the agonist/modulator and monitor the change in the BRET ratio over time. Agonist-induced activation causes the Gα-Rluc to separate from the Gβγ dimer, leading to a decrease in the BRET signal as the donor and acceptor move apart.[29][31]
Quantitative Data and Key Findings
The following tables summarize the key pharmacological characteristics of representative allosteric modulators and the residues defining their respective binding sites.
Table 1: Pharmacological Profile of Key CB1R Allosteric Modulators
| Modulator | Class | Putative Binding Site Location | Key Functional Effects | Reference(s) |
| ORG27569 | NAM | Extrahelical (TM2/3/4) | Enhances agonist binding affinity but inhibits G protein signaling efficacy.[4] | [1][4] |
| ZCZ011 | Ago-PAM | Extrahelical (TM2/3/4) | Possesses intrinsic agonist activity and enhances orthosteric agonist potency and efficacy.[12] | [2][12][14] |
| GAT228 | Ago-PAM | Intracellular (TM1/2/4) | Possesses intrinsic partial agonist activity.[32] | [6][7] |
| GAT229 | PAM | Extracellular (TM2/3) | Enhances orthosteric agonist effects without intrinsic agonist activity. | [6][11] |
| CBD | NAM | Intracellular (TM2/6/7/H8) | Negatively modulates the activity of orthosteric agonists like THC.[8] | [1][8][9] |
Table 2: Key Residues in Identified CB1R Allosteric Binding Sites
| Binding Site | Key Interacting Residues | Modulator(s) | Validation Method(s) | Reference(s) |
| Extrahelical (Site 1) | I1692.56, F1913.27, I2454.54 | ZCZ011, ORG27569 | Cryo-EM, Mutagenesis | [2][14] |
| Intracellular (Site 2a) | H2.41, F2.42, W4.50, F4.46 | GAT228 | Computational Modeling | [6] |
| Intracellular (Site 2b) | Y1532.40, M3376.29, S4018.47, D4038.49 | CBD | Mutagenesis, Computational Modeling | [8][9][10] |
| Extracellular (Site 3) | Residues in TM2/3 and ECL1 | GAT229 | Computational Modeling | [6][33] |
Signaling Pathways and Visualizations
Allosteric modulators can fine-tune the canonical signaling pathways of CB1R. The primary pathways include Gαᵢ/ₒ-mediated inhibition of adenylyl cyclase and the recruitment of β-arrestin, which can lead to receptor desensitization and G protein-independent signaling.
Conclusion and Future Directions
The paradigm of a single allosteric binding site on the CB1 receptor has evolved into a more complex and nuanced understanding of multiple, distinct regulatory pockets. Structural and pharmacological studies have successfully identified an extrahelical site at the TM2/3/4 interface, an intracellular site near the G protein-coupling domain, and a putative extracellular site. The discovery that these different sites can be selectively targeted by different chemical classes of modulators—including PAMs, NAMs, and ago-PAMs—opens up unprecedented opportunities for rational drug design.
Future research will focus on:
-
Obtaining high-resolution structures of modulators like GAT228, GAT229, and CBD in complex with CB1R to definitively confirm their binding sites.
-
Exploring other computationally predicted pockets on the receptor surface for novel allosteric activity.
-
Designing bitopic or multi-site ligands that could simultaneously engage more than one site for unique pharmacological effects.
The continued elucidation of these allosteric mechanisms will be paramount in developing the next generation of cannabinoid-based therapeutics, moving towards highly specific drugs with optimized efficacy and minimized side effects.
References
- 1. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. Org 27569 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Cannabinoid Receptor 1 (CB1) Ligands Reduce Ocular Pain and Inflammation | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of the Negative Allosteric Binding Site of Cannabidiol at the CB1 Receptor: A Combined Computational and Site-Directed Mutagenesis Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. marshall.edu [marshall.edu]
- 22. cAMP-Glo™ Assay Protocol [promega.com]
- 23. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 24. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 27. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 28. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Receptor-G Protein Interaction Studied by Bioluminescence Resonance Energy Transfer: Lessons from Protease-Activated Receptor 1 [frontiersin.org]
- 30. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 31. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 32. medchemexpress.com [medchemexpress.com]
- 33. researchgate.net [researchgate.net]
The Allosteric Modulator GAT211 and Its Enantiomers: A Technical Guide to Synthesis, Chemical Structure, and Pharmacological Characterization at the CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, chemical structure, and pharmacological properties of the cannabinoid 1 receptor (CB1R) allosteric modulator GAT211, along with its distinct enantiomers, GAT228 and GAT229. Allosteric modulation of CB1R presents a promising therapeutic avenue, potentially offering a more nuanced control of the endocannabinoid system compared to traditional orthosteric agonists and antagonists, thereby minimizing undesirable side effects.[1][2][3] This document details the experimental protocols for key assays and presents quantitative data in a structured format to facilitate research and development in this area.
Chemical Structure and Properties
GAT211 is a racemic mixture belonging to the 2-phenylindole (B188600) class of compounds.[1] Its chemical name is 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. The chirality at the benzylic carbon results in two enantiomers with remarkably distinct pharmacological profiles.[2]
-
GAT211: The racemic mixture that exhibits both positive allosteric modulator (PAM) and allosteric agonist activities.[1][2]
-
GAT228: The (R)-(+)-enantiomer, which primarily acts as a CB1R allosteric agonist, showing little PAM activity.[2]
-
GAT229: The (S)-(-)-enantiomer, which functions as a pure CB1R PAM with no intrinsic agonist activity.[2][4]
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Stereochemistry |
| GAT211 | (rac)-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | C22H18N2O2 | 354.40 | Racemic |
| GAT228 | (R)-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | C22H18N2O2 | 354.40 | R-enantiomer |
| GAT229 | (S)-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | C22H18N2O2 | 354.40 | S-enantiomer |
Synthesis of GAT211
The synthesis of GAT211 and other 2-phenylindole derivatives can be achieved through a multi-step process. A general synthetic route involves the Fischer indole (B1671886) synthesis followed by alkylation at the C3 position.
A focused library of GAT211 analogs can be synthesized, and the racemic GAT211 can be resolved into its individual enantiomers (GAT228 and GAT229) using chiral chromatography.[2]
Pharmacological Data
The pharmacological effects of GAT211, GAT228, and GAT229 have been characterized in various in vitro assays. The data below is compiled from studies using HEK293 or CHO cells expressing human CB1R.
Radioligand Binding Assays
These assays measure the ability of the allosteric modulator to affect the binding of an orthosteric radioligand, such as [³H]CP55,940.
| Compound | Assay Type | Effect on [³H]CP55,940 Binding |
| GAT211 | Allosteric Modulation | Enhances binding |
| GAT228 | Allosteric Modulation | No significant effect |
| GAT229 | Allosteric Modulation | Enhances binding |
Functional Assays
These assays assess the functional consequences of modulator binding, such as G-protein activation and downstream signaling.
| Compound | [³⁵S]GTPγS Binding (Agonist Activity) | Forskolin-Stimulated cAMP Inhibition (Agonist Activity) | β-Arrestin 2 Recruitment (Agonist Activity) |
| GAT211 | Stimulation | Inhibition | Recruitment |
| GAT228 | Stimulation | Inhibition | Recruitment |
| GAT229 | No significant stimulation | No significant inhibition | No significant recruitment |
Data represents the general observed effects. Specific EC₅₀ and Eₘₐₓ values can be found in the cited literature.
Signaling Pathways
CB1R activation initiates a cascade of intracellular signaling events. Allosteric modulators can differentially affect these pathways, a phenomenon known as biased signaling.[5] GAT211 and its enantiomers have been shown to modulate both G-protein dependent and independent pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of CB1R allosteric modulators. Below are summaries of key experimental protocols.
Radioligand Binding Assay
Objective: To determine the effect of the allosteric modulator on the binding affinity of an orthosteric radioligand to CB1R.
Protocol Summary:
-
Membrane Preparation: Homogenize cells expressing CB1R in a suitable buffer and pellet the membranes by centrifugation.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of a CB1R radioligand (e.g., [³H]CP55,940) with the cell membranes in the presence of varying concentrations of the allosteric modulator.
-
Incubation: Allow the binding to reach equilibrium (typically 60-90 minutes at 30°C).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the effect of the modulator on the radioligand's dissociation constant (Kd) and the maximum number of binding sites (Bmax).
[³⁵S]GTPγS Binding Assay
Objective: To measure G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Protocol Summary:
-
Membrane and Reagent Preparation: Prepare CB1R-expressing cell membranes and assay buffer containing GDP.
-
Assay Setup: In a 96-well plate, incubate the membranes with [³⁵S]GTPγS and varying concentrations of the test compound (agonist). To test for allosteric modulation, pre-incubate the membranes with the modulator before adding the agonist.
-
Incubation: Incubate for 60-90 minutes at 30°C to allow for [³⁵S]GTPγS binding.
-
Filtration and Quantification: Terminate the assay by rapid filtration and quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.
-
Data Analysis: Determine the EC₅₀ and Eₘₐₓ values for agonist-stimulated [³⁵S]GTPγS binding in the presence and absence of the allosteric modulator.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated CB1R, a key event in G-protein independent signaling and receptor desensitization.
Protocol Summary:
-
Cell Culture: Use a cell line engineered to express CB1R and a β-arrestin reporter system (e.g., PathHunter® assay from DiscoveRx).
-
Assay Setup: Plate the cells in a 384-well plate and treat them with varying concentrations of the test compound.
-
Incubation: Incubate the cells according to the manufacturer's protocol (typically 60-90 minutes at 37°C).
-
Detection: Add the detection reagents to generate a chemiluminescent signal.
-
Data Analysis: Measure the luminescence and plot the dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.[1][6][7]
ERK1/2 Phosphorylation Assay
Objective: To quantify the activation of the mitogen-activated protein kinase (MAPK) pathway by measuring the phosphorylation of ERK1/2.
Protocol Summary:
-
Cell Culture and Starvation: Culture cells expressing CB1R to near confluence and then serum-starve them to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with the test compound for a specific time course (e.g., 5-30 minutes).
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Detection: Measure the levels of phosphorylated ERK1/2 (pERK) and total ERK1/2 using methods such as Western blotting or plate-based immunoassays (e.g., In-Cell Western, AlphaScreen®).[8][9][10]
-
Data Analysis: Normalize the pERK signal to the total ERK signal and determine the dose- and time-dependent effects of the modulator.
Conclusion
GAT211 and its enantiomers, GAT228 and GAT229, are valuable tools for investigating the nuances of CB1R allosteric modulation. Their distinct pharmacological profiles, with GAT228 acting as an allosteric agonist and GAT229 as a pure PAM, allow for the dissection of different signaling pathways and their physiological consequences.[2] The detailed protocols and compiled data in this guide are intended to support further research into the therapeutic potential of CB1R allosteric modulators for a variety of disorders. The ability of these compounds to fine-tune endocannabinoid signaling holds significant promise for the development of safer and more effective therapeutics.[1]
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacological characterization of CB1R Allosteric modulator 2
An In-Depth Technical Guide to the Pharmacological Characterization of a CB1R Positive Allosteric Modulator
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract: The cannabinoid type 1 receptor (CB1R) is a G-protein coupled receptor (GPCR) that represents a significant therapeutic target for numerous neurological and psychiatric conditions. Direct activation by orthosteric agonists, however, is often accompanied by undesirable psychoactive side effects. Allosteric modulators, which bind to a topographically distinct site, offer a more nuanced approach to receptor modulation, potentially enhancing the therapeutic window. This document provides a comprehensive technical overview of the pharmacological characterization of ZCZ011, a well-studied positive allosteric modulator (PAM) of CB1R, often described as an "ago-PAM" due to its intrinsic agonist activity.[1]
Binding Characteristics of ZCZ011
Positive allosteric modulators of CB1R can alter the binding affinity (Kd) and/or the maximum binding capacity (Bmax) of orthosteric ligands. ZCZ011 has been shown to enhance the binding of CB1R agonists.[1][2] In equilibrium binding experiments using mouse brain membranes, ZCZ011 concentration-dependently increased the specific binding of the orthosteric agonists [³H]CP55,940 and [³H]WIN55212.[3] Notably, this effect was driven by an increase in Bmax without a significant change in the Kd of the radioligand, a characteristic feature of many PAMs.[3][4]
Table 1: Effect of ZCZ011 on Orthosteric Agonist Binding [3]
| Radioligand | Parameter | Value in Presence of ZCZ011 | Description |
|---|---|---|---|
| [³H]CP55,940 | Emax | ~207% of basal | Maximum increase in specific binding. |
| pEC50 | 6.90 ± 0.23 | Potency of ZCZ011 to enhance binding. | |
| Bmax | Significantly Increased | Increased number of available high-affinity binding sites. | |
| Kd | No significant change | Affinity of the radioligand for the receptor is unaltered. | |
| [³H]WIN55212 | Emax | ~225% of basal | Maximum increase in specific binding. |
| pEC50 | 6.31 ± 0.33 | Potency of ZCZ011 to enhance binding. | |
| Bmax | Significantly Increased | Increased number of available high-affinity binding sites. |
| | Kd | No significant change | Affinity of the radioligand for the receptor is unaltered. |
Functional Profile of ZCZ011
ZCZ011 exhibits a complex functional profile, acting both as a direct agonist (ago-allosteric modulator) and as a potentiator of endocannabinoid signaling.[1][5] Its effects have been characterized across multiple downstream signaling pathways, including G-protein activation, cAMP inhibition, β-arrestin recruitment, and ERK phosphorylation.
Table 2: Functional Characterization of ZCZ011 at CB1R
| Assay | Effect of ZCZ011 Alone | Effect of ZCZ011 with Orthosteric Agonist (e.g., AEA, THC) | Reference |
|---|---|---|---|
| Gi/o Protein Activation ([³⁵S]GTPγS Binding) | Intrinsic agonist activity | Potentiates agonist-stimulated binding (increased efficacy) | [3] |
| cAMP Inhibition (Forskolin-stimulated) | Inhibits cAMP production (pEC50 ≈ 6.53, Emax ≈ 64%) | Can decrease the potency of THC at certain concentrations | [1][2][6] |
| β-Arrestin 2 Recruitment | Weak partial agonist activity (pEC50 ≈ 7.09, Emax ≈ 26%) | Potentiates AEA-stimulated recruitment (increased efficacy) | [3][7] |
| ERK1/2 Phosphorylation | Induces ERK1/2 phosphorylation | Increases the potency of AEA-stimulated phosphorylation | [3][5] |
| Receptor Internalization | Induces concentration-dependent internalization (pEC50 ≈ 5.87) | Increases efficacy of THC-induced internalization |[6] |
Signaling & Experimental Workflow Visualizations
To clarify the mechanisms and protocols, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
Precise methodologies are critical for the reproducible pharmacological characterization of allosteric modulators. Below are representative protocols for key in vitro assays.
Radioligand Equilibrium Binding Assay
This assay determines the effect of the allosteric modulator on the binding parameters (Kd, Bmax) of a radiolabeled orthosteric ligand.[8]
-
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing human CB1R (hCB1R).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Radioligand: e.g., [³H]CP55,940 (agonist).
-
Unlabeled Ligand: e.g., 10 µM WIN55,212-2 for determining non-specific binding.
-
ZCZ011 at various concentrations.
-
96-well filter plates and a cell harvester.
-
-
Procedure:
-
In a 96-well plate, combine assay buffer, a fixed concentration of ZCZ011 (or vehicle), and serial dilutions of the radioligand ([³H]CP55,940).
-
A parallel set of wells containing a high concentration of unlabeled ligand is included to determine non-specific binding.
-
Add 20-50 µg of cell membrane protein to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[8]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[9]
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.
-
Analyze data using non-linear regression to determine Kd and Bmax values.
-
HTRF-Based cAMP Accumulation Assay
This functional assay measures the ability of the modulator to affect agonist-induced inhibition of adenylyl cyclase.[10]
-
Materials:
-
hCB1R-expressing cells (e.g., HEK293).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin: To stimulate adenylyl cyclase.
-
CB1R Agonist: e.g., CP55,940 or THC.
-
ZCZ011 at various concentrations.
-
HTRF cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).
-
-
Procedure:
-
Culture and harvest hCB1R-HEK293 cells, resuspending them in assay buffer.
-
Dispense the cell suspension into a white, low-volume 384-well plate.
-
Add ZCZ011 at various concentrations (or vehicle) to the appropriate wells and pre-incubate for 15-30 minutes.
-
Add the CB1R agonist at various concentrations.
-
Add a pre-determined EC₈₀ concentration of forskolin to all wells to stimulate cAMP production.[10]
-
Incubate the plate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels by adding HTRF detection reagents according to the manufacturer's protocol.
-
Read the plate on an HTRF-compatible reader and analyze concentration-response curves to determine IC₅₀ and Emax values for the inhibition of cAMP production.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1R, a key step in receptor desensitization and G-protein-independent signaling.[11][12] A common method is the PathHunter® assay, which uses β-galactosidase enzyme fragment complementation.[11][13]
-
Materials:
-
Cells co-expressing hCB1R and a β-arrestin fusion protein system (e.g., PathHunter® cells).
-
Cell culture medium and reagents.
-
CB1R Agonist: e.g., CP55,940 or AEA.
-
ZCZ011 at various concentrations.
-
Chemiluminescent detection reagents.
-
-
Procedure:
-
Plate the engineered cells in a 384-well assay plate and incubate overnight.
-
Prepare serial dilutions of ZCZ011 and the orthosteric agonist.
-
To measure ago-PAM activity, add only ZCZ011 to the cells. To measure PAM activity, add ZCZ011 in combination with the orthosteric agonist.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate for a further 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data to determine the potency (EC₅₀) and efficacy (Emax) for β-arrestin recruitment.
-
References
- 1. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of the CB1R Allosteric Modulator ORG27569: A Technical Guide
Introduction
The Cannabinoid Receptor 1 (CB1R), a Class A G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and a significant target for therapeutic development in a range of disorders.[1] While orthosteric ligands that target the primary agonist binding site have been explored, their clinical utility has often been limited by psychoactive side effects.[2][3] Allosteric modulators, which bind to a distinct site on the receptor, offer a more nuanced approach to receptor modulation, potentially preserving the spatial and temporal signaling of endogenous cannabinoids while avoiding the drawbacks of direct agonists or antagonists.[1][4]
This technical guide focuses on the in vitro pharmacological profile of ORG27569 , a prototypical and extensively studied CB1R allosteric modulator.[2][5] ORG27569 exhibits a complex and paradoxical mechanism of action, acting as a positive allosteric modulator (PAM) of agonist binding while simultaneously behaving as a negative allosteric modulator (NAM) or "insurmountable antagonist" of canonical G protein-mediated signaling.[5][6][7] This "PAM-antagonist" profile, coupled with its ability to induce biased signaling, makes ORG27569 a critical tool for dissecting CB1R pharmacology.[8][9][10]
Quantitative Data Summary
The in vitro effects of ORG27569 are highly dependent on the specific orthosteric ligand used and the signaling pathway being measured.[4][8][10] The following tables summarize the key quantitative findings from radioligand binding and functional assays.
Table 1: Effects of ORG27569 on Radioligand Binding to CB1R
| Radioligand | Ligand Type | Effect of ORG27569 | Observation | References |
| [³H]CP55,940 | Agonist | Positive Cooperativity | Increases maximum binding (Bmax) and slows dissociation rate. | [6][8][11] |
| [³H]WIN55,212-2 | Agonist | Neutral/Minimal Effect | Little to no effect on binding. | [8][12] |
| Anandamide (AEA) | Endocannabinoid Agonist | Neutral Cooperativity | Minimal effect on binding. | [10] |
| 2-AG | Endocannabinoid Agonist | Neutral Cooperativity | Minimal effect on binding. | [10] |
| [³H]SR141716A (Rimonabant) | Inverse Agonist | Negative Cooperativity | Decreases binding affinity. | [5][6][13] |
Table 2: Functional In Vitro Activity of ORG27569 at CB1R
| Assay | Pathway Measured | Agonist Probe | Effect of ORG27569 | Observation | References |
| [³⁵S]GTPγS Binding | Gαi/o Activation | CP55,940, WIN55,212-2 | Antagonism / NAM | Inhibits agonist-stimulated G protein coupling. | [6][8][10] |
| cAMP Accumulation | Gαi/o Signaling | CP55,940, WIN55,212-2, AEA | Antagonism / NAM | Blocks agonist-mediated inhibition of forskolin-stimulated cAMP. | [8][10][14] |
| ERK1/2 Phosphorylation | MAPK Signaling (G protein-dependent or β-arrestin-dependent) | CP55,940 | Potentiation / PAM | Enhances agonist-induced ERK1/2 phosphorylation. | [8][10] |
| ERK1/2 Phosphorylation | MAPK Signaling | None (acts alone) | Agonism | Can directly stimulate ERK1/2 phosphorylation, independent of Gαi/o. | [6][15] |
| β-arrestin Recruitment | Desensitization/Signaling | CP55,940, WIN55,212-2 | Antagonism / NAM | Inhibits agonist-induced β-arrestin recruitment. | [4][8] |
Signaling Pathways and Modulation
The dual activity of ORG27569 leads to biased signaling, where it selectively inhibits one downstream pathway while potentiating another. This is a key feature of its pharmacological profile.
ORG27569 binds to an allosteric site on the CB1R, and while this enhances the binding of agonists like CP55,940, it prevents the conformational change necessary for efficient G protein coupling.
In contrast to its inhibitory effect on G protein signaling, ORG27569 promotes or enhances signaling through the MAP Kinase (MAPK) pathway, specifically ERK1/2 phosphorylation. This can occur with or without an orthosteric agonist and is independent of Gαi/o protein activation, suggesting a β-arrestin mediated or other G protein-independent mechanism.[6][15]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of allosteric modulators. The following are generalized protocols for key in vitro assays based on published literature.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (like ORG27569) to modulate the binding of a known radiolabeled ligand to CB1R.
-
Materials:
-
Cell membranes expressing human CB1R (e.g., from CHO-K1 or HEK293 cells).[16]
-
Radioligand: [³H]CP55,940 (agonist) or [³H]SR141716A (inverse agonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Unlabeled ligands for non-specific binding determination (e.g., 10 µM CP55,940).[18]
-
Scintillation cocktail and microplate scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw cryopreserved CB1R-expressing cell membranes on ice. Homogenize and dilute membranes in binding buffer to a final concentration of 5-20 µg protein per well.[17][18]
-
Assay Setup: In a 96-well plate, add reagents in a final volume of 200-250 µL.[17][18]
-
Total Binding: Radioligand + Membranes + Binding Buffer.
-
Non-Specific Binding (NSB): Radioligand + Membranes + high concentration of unlabeled ligand.
-
Competition: Radioligand + Membranes + varying concentrations of ORG27569.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[17][18]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate. Wash filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[1][18]
-
Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count radioactivity using a microplate scintillation counter.[1]
-
Data Analysis: Calculate specific binding (Total - NSB). Plot the specific binding against the concentration of ORG27569 to determine its effect on radioligand binding.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures receptor-mediated G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gα subunits.[1][19]
-
Materials:
-
CB1R-expressing cell membranes.
-
[³⁵S]GTPγS (final concentration ~0.1 nM).[1]
-
GDP (final concentration 10-30 µM).[20]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
CB1R agonist (e.g., CP55,940).
-
Unlabeled GTPγS for non-specific binding.
-
Other materials as in the binding assay.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the agonist and ORG27569 in assay buffer.
-
Assay Setup: In a 96-well plate, combine membranes (10-20 µg protein), GDP, varying concentrations of agonist, and a fixed concentration of ORG27569 (or vice-versa).
-
Initiation: Add [³⁵S]GTPγS to all wells to start the reaction. The final assay volume is typically 200 µL.[1]
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate. Wash filters with ice-cold wash buffer.[1]
-
Detection: Dry filters and measure radioactivity via liquid scintillation counting.
-
Data Analysis: To assess the effect on agonist potency, generate agonist concentration-response curves in the absence and presence of fixed concentrations of ORG27569.[1]
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Whole cells expressing CB1R (e.g., CHO-CB1R or AtT20 cells).[14][16]
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
CB1R agonist (e.g., CP55,940).
-
-
Procedure:
-
Cell Culture: Plate CB1R-expressing cells in 96- or 384-well plates and grow to confluence.
-
Pre-treatment: Wash cells and pre-incubate with PDE inhibitor for 15-30 minutes. Pre-treat with varying concentrations of ORG27569.
-
Stimulation: Add the CB1R agonist followed immediately by forskolin to stimulate cAMP production.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., by measuring fluorescence or luminescence).[22]
-
Data Analysis: Generate agonist concentration-response curves for the inhibition of forskolin-stimulated cAMP in the absence and presence of ORG27569.
-
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Org 27569 - Wikipedia [en.wikipedia.org]
- 6. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity | Semantic Scholar [semanticscholar.org]
- 9. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biased Agonism and Biased Allosteric Modulation at the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. egrove.olemiss.edu [egrove.olemiss.edu]
- 21. Research Portal [ourarchive.otago.ac.nz]
- 22. marshall.edu [marshall.edu]
An In-depth Technical Guide to CB1R Allosteric Modulation: Positive vs. Negative Control
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid receptor 1 (CB1R), a G protein-coupled receptor (GPCR), is a critical component of the endocannabinoid system, playing a pivotal role in numerous physiological processes. While orthosteric ligands have been the traditional focus of drug development, their therapeutic potential is often hampered by adverse psychoactive effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by fine-tuning the receptor's response to endogenous cannabinoids, potentially leading to improved therapeutic profiles with fewer side effects. This guide provides a detailed exploration of positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of CB1R, focusing on their mechanisms, signaling pathways, and the experimental methodologies used for their characterization.
Mechanisms of CB1R Allosteric Modulation
Allosteric modulators of the CB1R do not bind to the same site as endogenous ligands like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), or synthetic orthosteric ligands like CP-55,940. Instead, they bind to a separate, allosteric site, inducing a conformational change in the receptor that can either enhance or diminish the effects of the orthosteric ligand.[1][2][3]
Positive Allosteric Modulators (PAMs) enhance the binding affinity and/or efficacy of orthosteric agonists.[4][5] This can lead to a potentiation of the endogenous cannabinoid system's signaling, offering a more nuanced and potentially safer therapeutic approach compared to direct agonists.[5] Some compounds, termed ago-PAMs, exhibit weak agonist activity on their own in addition to their potentiating effects.[6]
Negative Allosteric Modulators (NAMs) , conversely, reduce the binding affinity and/or efficacy of orthosteric agonists.[1][7] This can attenuate the signaling of the CB1R, providing a mechanism to counteract overactive endocannabinoid signaling or the effects of exogenous cannabinoids.[7][8] Some NAMs have been shown to increase the binding of orthosteric agonists while simultaneously acting as functional antagonists, highlighting the complexity of their pharmacology.[1][9][10]
Quantitative Data on CB1R Allosteric Modulators
The following tables summarize the quantitative effects of selected CB1R PAMs and NAMs on orthosteric agonist (CP-55,940) binding and downstream signaling pathways.
Table 1: Effects of CB1R Positive Allosteric Modulators (PAMs)
| Modulator | Assay | Orthosteric Ligand | Effect | Quantitative Value | Reference |
| ZCZ011 | [³H]CP-55,940 Binding | CP-55,940 | Increased Affinity | EC₅₀ = 1.6 µM | [11] |
| GAT229 | [³⁵S]GTPγS Binding | AEA | Increased Potency & Efficacy | - | [6] |
| ABD1236 | [³⁵S]GTPγS Binding | AEA | Increased Potency & Efficacy | - | [6] |
| Lipoxin A4 | [³H]CP-55,940 Binding | CP-55,940 | Increased Binding | - | [1] |
| RTI-371 | Calcium Mobilization | CP-55,940 | Potentiation | - | [1] |
Table 2: Effects of CB1R Negative Allosteric Modulators (NAMs)
| Modulator | Assay | Orthosteric Ligand | Effect | Quantitative Value | Reference |
| Org27569 | [³H]CP-55,940 Binding | CP-55,940 | Increased Binding | - | [1][9] |
| [³⁵S]GTPγS Binding | CP-55,940 | Decreased Efficacy | IC₅₀ = 1.9 µM | [9] | |
| cAMP Accumulation | CP-55,940 | Antagonism | - | [9] | |
| PSNCBAM-1 | [³H]CP-55,940 Binding | CP-55,940 | Increased Binding | - | [1][12] |
| [³⁵S]GTPγS Binding | CP-55,940 | Allosteric Antagonist | - | [1] | |
| Cannabidiol (CBD) | PLCβ3 & ERK1/2 Signaling | 2-AG & Δ⁹-THC | Reduced Efficacy & Potency | - | [8] |
| Pregnenolone | Behavioral & Functional Assays | Δ⁹-THC | Negative Allosteric Effects | - | [1] |
| Fenofibrate | [³⁵S]GTPγS Binding | CP-55,940 | Decreased Binding | - | [1] |
Signaling Pathways and Visualizations
The canonical signaling pathway for CB1R involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[13] Activation of CB1R can also stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and promote the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.[6][14] Allosteric modulators can exhibit "biased signaling," preferentially modulating one downstream pathway over another.[9]
Figure 1: Simplified signaling pathways of the CB1 receptor and the influence of allosteric modulators.
Experimental Protocols and Workflows
The characterization of CB1R allosteric modulators relies on a suite of in vitro assays to determine their effects on ligand binding and receptor function.
Radioligand Binding Assay
This assay is used to determine if an allosteric modulator affects the binding affinity (Kd) or the total number of binding sites (Bmax) of a radiolabeled orthosteric ligand (e.g., [³H]CP-55,940).
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human CB1R (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand.
-
Competition Binding: For saturation binding, use increasing concentrations of the radioligand. For competition assays, use a fixed concentration of radioligand and increasing concentrations of the test compound.
-
Modulator Incubation: To assess allosteric effects, pre-incubate the membranes with the modulator before adding the radioligand.
-
Incubation: Incubate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine Kd, Bmax, Ki, or changes in radioligand binding in the presence of the modulator.
Figure 2: Experimental workflow for a CB1R radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Protocol:
-
Membrane Preparation: Use cell membranes expressing CB1R.
-
Assay Setup: In a 96-well plate, add membranes, GDP, and the orthosteric agonist (e.g., CP-55,940) at various concentrations.
-
Modulator Incubation: To test for allosteric effects, pre-incubate the membranes with the modulator for 15-30 minutes before adding the agonist and [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Determine the agonist's EC₅₀ and Emax in the presence and absence of the modulator to assess positive or negative modulation of G protein activation.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Protocol:
-
Cell Culture: Use cells expressing CB1R (e.g., HEK293 or CHO).
-
Assay Setup: Plate the cells in a 96- or 384-well plate.
-
Pre-treatment: Starve the cells in serum-free medium and pre-treat with a phosphodiesterase inhibitor.
-
Modulator Incubation: Pre-incubate the cells with various concentrations of the allosteric modulator.
-
Stimulation: Add the CB1R agonist in the presence of a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).
-
Data Analysis: Determine the agonist's IC₅₀ and Emax for the inhibition of forskolin-stimulated cAMP accumulation in the presence and absence of the modulator.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway downstream of CB1R activation.
Protocol:
-
Cell Culture and Starvation: Culture cells expressing CB1R and serum-starve them prior to the experiment.
-
Modulator Pre-incubation: Pre-incubate the cells with the allosteric modulator.
-
Agonist Stimulation: Stimulate the cells with the CB1R agonist for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Detection: Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using methods such as Western blotting, ELISA, or In-Cell Western assays.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal and compare the agonist-induced phosphorylation in the presence and absence of the modulator.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1R, which is involved in receptor desensitization and G protein-independent signaling. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with constructs for CB1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Setup: Plate the transfected cells in a 96-well plate.
-
Modulator and Agonist Addition: Add the allosteric modulator followed by the orthosteric agonist.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
BRET Measurement: Measure the light emission from both the donor and the acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and determine the agonist's EC₅₀ and Emax for β-arrestin recruitment in the presence and absence of the modulator.
Figure 3: Logical relationship between CB1R allosteric modulators, their mechanisms, and therapeutic potential.
Conclusion
Allosteric modulation of the CB1R represents a sophisticated and promising strategy for the development of novel therapeutics. By offering the potential for enhanced safety, receptor subtype selectivity, and biased signaling, PAMs and NAMs may overcome the limitations of traditional orthosteric ligands. A thorough understanding of their complex pharmacology, facilitated by the detailed experimental protocols outlined in this guide, is essential for advancing these compounds through the drug discovery pipeline and unlocking their full therapeutic potential for a range of CNS and peripheral disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Monitoring agonist‐promoted conformational changes of β‐arrestin in living cells by intramolecular BRET | EMBO Reports [link.springer.com]
- 5. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-arrestin-based Bret2 screening assay for the "non"-beta-arrestin binding CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [ourarchive.otago.ac.nz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Maze: A Technical Guide to the Downstream Signaling Effects of CB1R Allosteric Modulator 2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate effects of allosteric modulator 2 on the downstream signaling pathways of the Cannabinoid Receptor 1 (CB1R). As the scientific community continues to unravel the complexities of the endocannabinoid system, allosteric modulation of CB1R has emerged as a promising therapeutic strategy, offering the potential for finer control over receptor function compared to traditional orthosteric ligands. This document provides a comprehensive overview of the core mechanisms, detailed experimental methodologies, and quantitative data summarizing the influence of these modulators on key signaling cascades.
Introduction to CB1R Allosteric Modulation
The CB1 receptor, a G-protein coupled receptor (GPCR), is a central player in numerous physiological processes, including pain perception, appetite, and memory. While orthosteric agonists and antagonists have been developed, their therapeutic application is often limited by on-target side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a more nuanced approach. They can subtly alter the receptor's conformation, thereby modulating the binding and/or efficacy of endogenous or exogenous orthosteric ligands.[1][2] This can lead to a more controlled and potentially safer pharmacological profile.[1]
This guide focuses on "Allosteric Modulator 2," a representative designation for a class of molecules that exhibit complex and often pathway-specific effects on CB1R signaling. These modulators can act as Positive Allosteric Modulators (PAMs), enhancing the effects of an orthosteric agonist, or Negative Allosteric Modulators (NAMs), diminishing them.[3] Furthermore, some exhibit "biased signaling," preferentially activating one downstream pathway over another, a characteristic of significant interest in modern drug discovery.[4][5][6]
Core Downstream Signaling Pathways of CB1R
Activation of the CB1R by an orthosteric agonist initiates a cascade of intracellular events through several key signaling pathways. Allosteric modulators can influence the receptor's coupling to these pathways, leading to distinct cellular responses. The three primary pathways discussed herein are the G-protein-mediated adenylyl cyclase (cAMP) pathway, the mitogen-activated protein kinase (MAPK/ERK) pathway, and the β-arrestin pathway.
G-Protein Coupling and cAMP Modulation
CB1R primarily couples to inhibitory G-proteins of the Gi/o family.[5][7] Agonist binding promotes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] Some allosteric modulators can either enhance or inhibit this G-protein activation, thereby influencing the extent of cAMP reduction.[5]
References
- 1. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Research Portal [ourarchive.otago.ac.nz]
The Emergence of a Novel Compound: A Technical Guide to the Discovery of CB1R Allosteric Modulator 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of a novel class of Cannabinoid Receptor 1 (CB1R) allosteric modulators, designated herein as "CB1R Allosteric Modulator 2." This class is defined by a 3-pentyl-1H-indole-2-carboxamide scaffold. For the purpose of detailed analysis and data presentation, this guide will focus on a well-characterized exemplar from this class, ICAM-b (5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), a potent allosteric modulator with biased signaling properties.
Introduction to CB1R Allosteric Modulation
The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a range of disorders. However, the clinical utility of direct-acting orthosteric agonists and antagonists has been hampered by undesirable side effects. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding pocket, offer a promising alternative by fine-tuning the receptor's response to endogenous cannabinoids. This approach presents the potential for enhanced therapeutic specificity and a reduced side-effect profile.
The discovery of indole-2-carboxamides as a scaffold for CB1R allosteric modulators has paved the way for the development of novel compounds with unique pharmacological profiles. The "this compound" class, characterized by a pentyl substitution at the C3 position of the indole (B1671886) ring, has demonstrated significant potential in modulating CB1R activity.
Quantitative Pharmacological Data
The pharmacological properties of ICAM-b, a representative "this compound," have been characterized through a series of in vitro assays. The data are summarized in the tables below for clarity and comparative analysis.
Table 1: Radioligand Binding Parameters for ICAM-b at the CB1 Receptor
| Parameter | Value | Radioligand | Orthosteric Ligand | Cell Line | Reference |
| KB (nM) | 470 | [3H]CP55,940 | CP55,940 | HEK293 | [1] |
| α (cooperativity factor) | 18 | [3H]CP55,940 | CP55,940 | HEK293 | [1] |
KB represents the equilibrium dissociation constant of the allosteric modulator. α represents the cooperativity factor, where α > 1 indicates positive cooperativity (enhancement of orthosteric ligand binding).
Table 2: Functional Activity of ICAM-b at the CB1 Receptor
| Assay | Effect | Orthosteric Agonist | Cell Line | Reference |
| [35S]GTPγS Binding | Negative modulation (antagonism) | CP55,940 | Mouse brain membranes | [2] |
| ERK1/2 Phosphorylation | Induction of signaling | - (acts as an agonist) | HEK293 | [1] |
| β-arrestin Recruitment | Biased signaling | - (induces recruitment) | HEK293 | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of "this compound" compounds like ICAM-b.
Synthesis of 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b)
The synthesis of ICAM-b and related indole-2-carboxamides generally follows a multi-step process involving the formation of the indole core, followed by amide coupling.
Protocol:
-
Synthesis of the Indole-2-carboxylic Acid Core: The 5-chloro-3-pentyl-1H-indole-2-carboxylic acid intermediate can be synthesized via Fischer indole synthesis or other related methods. This typically involves the reaction of a substituted phenylhydrazine (B124118) with a keto-acid, followed by cyclization.
-
Amide Coupling: The synthesized indole-2-carboxylic acid is then coupled with 2-(4-(piperidin-1-yl)phenyl)ethanamine.
-
Activate the carboxylic acid using a coupling reagent such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide).
-
Add the amine to the activated acid and stir the reaction mixture at room temperature until completion, typically monitored by thin-layer chromatography (TLC).
-
Purify the final product using column chromatography on silica (B1680970) gel.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (KB) and cooperativity factor (α) of the allosteric modulator.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human CB1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/mL BSA, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of the radioligand (e.g., 0.5 nM [3H]CP55,940) and varying concentrations of the allosteric modulator (ICAM-b).
-
Equilibrium: Incubate the plate at 30°C for 60-90 minutes to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, 5 mg/mL BSA, pH 7.4).
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled orthosteric agonist (e.g., 10 µM CP55,940). Calculate specific binding and analyze the data using non-linear regression to fit to an allosteric ternary complex model to determine KB and α values.
[35S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation at the G-protein level.
Protocol:
-
Membrane Preparation: Use membranes from mouse brain or cells expressing the CB1 receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, and 0.1% BSA.
-
Incubation: In a 96-well plate, incubate the membranes (5-10 µg of protein) with varying concentrations of an orthosteric agonist (e.g., CP55,940) in the presence or absence of a fixed concentration of the allosteric modulator (ICAM-b). Add GDP to a final concentration of 10 µM.
-
Initiation: Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Analyze the concentration-response curves to determine the effect of the allosteric modulator on the agonist's potency (EC50) and efficacy (Emax).
β-Arrestin Recruitment Assay
This assay is used to assess the recruitment of β-arrestin to the activated CB1 receptor.
Protocol:
-
Cell Culture: Use a cell line (e.g., U2OS) stably co-expressing the human CB1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase).
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Compound Addition: Add varying concentrations of the allosteric modulator (ICAM-b) to the cells.
-
Incubation: Incubate the plate at 37°C for 90-120 minutes.
-
Detection: Add the chemiluminescent substrate for the reporter enzyme and incubate at room temperature for 60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the modulator concentration to generate a concentration-response curve and determine the EC50 and Emax for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event.
Protocol:
-
Cell Culture and Starvation: Culture HEK293 cells expressing the CB1 receptor to near confluency and then serum-starve them for 4-6 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the allosteric modulator (ICAM-b) for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities and express the p-ERK signal as a ratio to the total ERK signal.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: CB1R G protein signaling pathway.
Caption: CB1R β-arrestin mediated ERK signaling.
Caption: Radioligand binding assay workflow.
Conclusion
The discovery of "this compound," a class of 3-pentyl-1H-indole-2-carboxamides, represents a significant advancement in the field of cannabinoid pharmacology. The exemplar compound, ICAM-b, demonstrates potent allosteric modulation of agonist binding and exhibits biased signaling, preferentially activating the β-arrestin pathway over G protein coupling. This unique pharmacological profile highlights the potential for developing safer and more effective therapeutics targeting the CB1 receptor. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers dedicated to the exploration and development of novel CB1R allosteric modulators. Further investigation into this class of compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Probe Dependence of CB1R Allosteric Modulators with Orthosteric Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cannabinoid Receptor 1 (CB1R), a G protein-coupled receptor (GPCR), is a significant therapeutic target for numerous neurological and metabolic disorders. However, the clinical application of direct-acting orthosteric ligands is often hampered by on-target adverse effects, such as psychoactivity.[1][2] Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by fine-tuning the effects of endogenous or exogenous orthosteric ligands.[3][4][5] A critical and complex characteristic of these modulators is "probe dependence," where the nature and magnitude of the allosteric effect are contingent on the specific orthosteric ligand bound to the receptor.[6][7][8] This guide provides an in-depth technical overview of probe dependence at the CB1R, summarizing quantitative data, detailing key experimental protocols, and visualizing the core concepts of associated signaling pathways and experimental workflows.
Introduction: The CB1 Receptor and Allosteric Modulation
The CB1 receptor is predominantly expressed in the central nervous system and plays a crucial role in regulating processes like pain, memory, appetite, and mood.[1] It is activated by endogenous cannabinoids (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as exogenous ligands like Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1]
-
Orthosteric Site: The primary binding site where endogenous ligands and traditional agonists/antagonists bind.[1]
-
Allosteric Site: A secondary, topographically distinct binding site.[4][7] Ligands binding here do not typically activate the receptor on their own but instead modulate the binding and/or efficacy of an orthosteric ligand.[9]
Allosteric modulators are classified based on their effect on the orthosteric ligand:
-
Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the orthosteric ligand.[10]
-
Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the orthosteric ligand.[10][11]
-
Silent Allosteric Modulators (SAMs) or Neutral Allosteric Ligands (NALs): Bind to the allosteric site without affecting orthosteric ligand function but can block the effects of other allosteric modulators.[1][4]
The primary advantage of allosteric modulation lies in its potential for greater receptor subtype selectivity and a more controlled, physiological response, as the modulator's effect is dependent on the presence of an endogenous ligand.[3][12] This can lead to therapies with improved safety profiles and reduced side effects.[3][5]
The Core Concept: Probe Dependence
Probe dependence is a fundamental characteristic of allosterism where the cooperativity between an allosteric modulator and an orthosteric ligand (the "probe") is not constant.[6][7][13] The same allosteric compound can act as a PAM for one orthosteric agonist, a NAM for another, and have no effect on a third.[8] This phenomenon arises because different orthosteric ligands can stabilize distinct receptor conformations, which in turn alters the conformation of the allosteric binding site and the subsequent functional interaction.[14]
This complexity extends to downstream signaling. An allosteric modulator might enhance an agonist's ability to signal through one pathway (e.g., G-protein activation) while simultaneously diminishing its ability to signal through another (e.g., β-arrestin recruitment). This is known as biased allosteric modulation .[2][15][16] Understanding probe dependence is therefore critical for the rational design and screening of CB1R-targeted therapeutics.[1][17]
Quantitative Data on Probe-Dependent Interactions
The interaction between an allosteric modulator and an orthosteric ligand is quantified by two primary parameters:
-
α (Cooperativity in Binding): The factor by which the allosteric modulator alters the affinity of the orthosteric ligand.
-
α > 1: Positive cooperativity (enhances affinity).
-
α < 1: Negative cooperativity (decreases affinity).
-
α = 1: Neutral cooperativity.
-
-
β (Cooperativity in Efficacy): The factor by which the allosteric modulator alters the efficacy of the orthosteric ligand.
-
β > 1: Positive cooperativity (enhances efficacy).
-
β < 1: Negative cooperativity (decreases efficacy).
-
β = 1: Neutral cooperativity.
-
The following tables summarize the probe-dependent effects of several key CB1R allosteric modulators.
Table 1: Probe-Dependent Effects of CB1R Allosteric Modulators on Orthosteric Ligand Binding
| Allosteric Modulator | Orthosteric Ligand (Probe) | Effect on Binding | Reference |
| Org27569 | [³H]CP55,940 (Agonist) | Increases binding (Positive Cooperativity) | [18] |
| [³H]SR141716A (Inverse Agonist) | Decreases binding (Negative Cooperativity) | [2][15][18] | |
| WIN55,212-2, Δ⁹-THC, AEA, 2-AG | Minimal or neutral effect | [8] | |
| PSNCBAM-1 | [³H]CP55,940 (Agonist) | Increases binding (Positive Cooperativity) | [19] |
| Cannabidiol (CBD) | Δ⁹-THC, 2-AG | No significant effect on binding affinity | [1][20] |
| Pregnenolone | Δ⁹-THC | No effect on orthosteric agonist binding affinity | [19] |
Table 2: Probe-Dependent Effects of CB1R Allosteric Modulators on Orthosteric Ligand Function
| Allosteric Modulator | Orthosteric Ligand (Probe) | Functional Assay | Effect | Reference |
| Org27569 | CP55,940 | cAMP Inhibition | NAM (Reduces Emax) | [18][21] |
| WIN55,212-2 | cAMP Inhibition | NAM (Less potent inhibition vs. CP55,940) | [8][21] | |
| All Agonists | cAMP Inhibition | NAM (Blocks inhibition) | [2][15] | |
| Subset of Agonists (e.g., CP55,940) | ERK1/2 Phosphorylation | PAM (Enhances signaling) or has little effect | [2][14][15] | |
| All Agonists | β-arrestin Recruitment | NAM | [14] | |
| PSNCBAM-1 | CP55,940 | cAMP Inhibition | NAM | [19][21] |
| WIN55,212-2 | cAMP Inhibition | NAM | [21] | |
| Cannabidiol (CBD) | Δ⁹-THC, 2-AG | β-arrestin Recruitment, ERK1/2 Phosphorylation | NAM (Reduces potency and efficacy) | [1][20] |
| Pregnenolone | Δ⁹-THC | ERK1/2 Phosphorylation | NAM | [1][19] |
| Δ⁹-THC | cAMP Inhibition | No effect | [19] | |
| GAT211 | Endocannabinoids | Nociception Models | PAM (Suppresses allodynia) | [22] |
Visualization of Pathways and Processes
Signaling Pathways
CB1R activation by an orthosteric agonist initiates multiple downstream signaling cascades. The two most studied are the canonical Gαi/o-protein-dependent pathway, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP), and the G-protein-independent pathway involving β-arrestin recruitment, which can lead to receptor desensitization and activation of other pathways like ERK phosphorylation.[23][24] Biased allosteric modulators can selectively modulate these pathways in a probe-dependent manner.
Caption: Canonical CB1R signaling pathways modulated by orthosteric and allosteric ligands.
Logical Relationship of Probe Dependence
The following diagram illustrates the core concept of probe dependence, showing how a single allosteric modulator can produce divergent functional outcomes depending on the bound orthosteric agonist.
Caption: Probe dependence: modulator effect depends on agonist-induced receptor conformation.
Key Experimental Protocols
Radioligand Binding Assays
These assays measure the direct interaction of ligands with the receptor.
Methodology:
-
Membrane Preparation: CB1R-expressing cells or brain tissue are homogenized in a buffer (e.g., Tris-HCl) and centrifuged to isolate cell membranes. The final pellet is resuspended in an assay buffer.
-
Incubation: Membranes are incubated with a radiolabeled orthosteric ligand (e.g., [³H]CP55,940) at a fixed concentration.
-
Competition Assay: To determine the affinity of unlabeled ligands, incubations are performed with increasing concentrations of the unlabeled test compound (orthosteric or allosteric).
-
Allosteric Modulation Assay: To assess cooperativity (α), incubations are performed in the absence and presence of a fixed concentration of the allosteric modulator.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine parameters like Ki (inhibitory constant) and the cooperativity factor α.
References
- 1. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased Agonism and Biased Allosteric Modulation at the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulators targeting cannabinoid cb1 and cb2 receptors: implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Allosteric modulation of G protein-coupled receptors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Positive Allosteric Modulation of CB1 and CB2 Cannabinoid Receptors Enhances the Neuroprotective Activity of a Dual CB1R/CB2R Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Negative allosteric modulation of CB1 cannabinoid receptor signaling suppresses opioid-mediated reward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Molecular mechanisms of allosteric probe dependence in μ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.monash.edu [research.monash.edu]
- 17. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. realmofcaring.org [realmofcaring.org]
- 19. Negative Allosteric Modulators of Cannabinoid Receptor 2: Protein Modeling, Binding Site Identification and Molecular Dynamics Simulations in the Presence of an Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of CB1R Allosteric Modulators: A Technical Guide to Biased Agonism
For Researchers, Scientists, and Drug Development Professionals
The Cannabinoid Receptor 1 (CB1R), a G-protein coupled receptor (GPCR), is a critical regulator of neurotransmission and a prime therapeutic target for a multitude of neurological and psychiatric disorders. However, the clinical utility of direct-acting orthosteric agonists is often hampered by undesirable psychoactive side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a more nuanced approach to modulating CB1R activity. This technical guide delves into the fascinating phenomenon of biased agonism exhibited by CB1R allosteric modulators, focusing on how these molecules can preferentially activate specific downstream signaling pathways, thereby offering a promising strategy to dissociate therapeutic benefits from adverse effects.
Core Concept: Biased Allosterism at the Cannabinoid 1 Receptor
Allosteric modulators of CB1R can be broadly categorized as positive allosteric modulators (PAMs), which enhance the effects of an orthosteric agonist, or negative allosteric modulators (NAMs), which reduce the agonist's effects.[1] A particularly intriguing class of these molecules are the "ago-PAMs," which not only potentiate the action of orthosteric ligands but also possess intrinsic agonist activity in the absence of an orthosteric ligand.[2]
This dual functionality can lead to "biased agonism," where the allosteric modulator stabilizes a receptor conformation that preferentially engages a subset of downstream signaling pathways. The CB1R is known to signal through various pathways, including the canonical Gαi/o-mediated inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the recruitment of β-arrestins, which can mediate both receptor desensitization and G-protein-independent signaling, such as the activation of extracellular signal-regulated kinases (ERK).[3][4] A biased allosteric modulator might, for instance, potentiate G-protein signaling while having little to no effect on, or even inhibiting, β-arrestin recruitment. This selective modulation holds the key to developing safer and more effective CB1R-targeted therapeutics.
Quantitative Pharmacology of CB1R Allosteric Modulators
The pharmacological profile of a biased allosteric modulator is characterized by its effects on various signaling pathways, both alone and in the presence of an orthosteric agonist. The following tables summarize the quantitative data for two well-characterized CB1R allosteric modulators, Org27569 and ZCZ011.
Table 1: Intrinsic Agonist Activity of CB1R Allosteric Modulators
| Modulator | Assay | Potency (pEC50) | Efficacy (Emax) | Cell System | Reference |
| Org27569 | cAMP Production (Gαs) | - | Agonist | hCB1R cells | [5] |
| ERK Phosphorylation | - | Weak Agonist | hCB1R cells | [5] | |
| ZCZ011 | cAMP Inhibition (Gαi) | 5.68 ± 0.33 | 84% | hCB1 cells | [6] |
| G-protein Dissociation | 6.11 ± 0.07 | 132.60 ± 11.12% | HEK293 | [3] | |
| β-arrestin 2 Recruitment | 7.09 ± 0.3 | 26% | HTLA cells | [7][8] | |
| ERK 1/2 Phosphorylation | - | Agonist at 1µM | hCB1 cells | [6] | |
| Receptor Internalization | 5.87 ± 0.06 | 0.0156 ± 0.0024 min⁻¹ | - | [3] |
Table 2: Allosteric Modulation of Orthosteric Agonist (AEA) Signaling by ZCZ011
| Assay | ZCZ011 Concentration | AEA Potency (pEC50) | AEA Efficacy (Emax) | Cell System | Reference |
| β-arrestin Recruitment | 10 nM | No significant change | 99% | hCB1 cells | [6] |
| 100 nM | No significant change | 157% | hCB1 cells | [6] | |
| 1 µM | No significant change | 195% | hCB1 cells | [6] | |
| [³⁵S]GTPγS Binding | 1 µM | 8.80 ± 0.26 | 100% | Mouse brain membranes | [5] |
| ERK 1/2 Phosphorylation | 10 nM | 8.3 ± 0.3 | No significant change | hCB1 cells | [6] |
| 100 nM | 8.4 ± 0.5 | No significant change | hCB1 cells | [6] |
Table 3: Allosteric Modulation of Orthosteric Agonist ([³H]CP55,940) Binding by ZCZ011
| ZCZ011 Concentration | [³H]CP55,940 Bmax | [³H]CP55,940 Kd | Tissue | Reference |
| 1 µM | Increased | No effect | Mouse brain membranes | [6] |
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, a typical experimental workflow for assessing biased agonism, and the conceptual framework of biased allosteric modulation.
CB1R G-protein Signaling Pathway
CB1R β-arrestin Signaling Pathway
Workflow for Assessing Biased Agonism
Concept of Biased Allosteric Modulation
Detailed Experimental Protocols
A rigorous assessment of biased allosteric modulation requires robust and well-validated experimental protocols. The following sections provide detailed methodologies for key in vitro assays.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein activation.[7]
-
Materials:
-
Cell membranes expressing CB1R
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
GDP (10 µM final concentration)
-
[³⁵S]GTPγS (0.05-0.1 nM final concentration)
-
Unlabeled GTPγS (for non-specific binding)
-
Test compounds (allosteric modulator and/or orthosteric agonist)
-
GF/B filter plates
-
Scintillation fluid
-
-
Procedure:
-
Thaw cell membranes on ice.
-
Incubate membranes (10-20 µg protein) with varying concentrations of the test compound(s) and GDP in the assay buffer for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Determine non-specific binding in the presence of 10 µM unlabeled GTPγS.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effector of Gαi/o activation, by measuring changes in intracellular cAMP levels.[8]
-
Materials:
-
HEK293 cells stably expressing human CB1R (hCB1R)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)
-
Test compounds
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
-
Procedure:
-
Plate hCB1R-expressing cells in a 96- or 384-well plate and grow to confluence.
-
Replace the culture medium with assay buffer containing IBMX and incubate for 30 minutes at 37°C.
-
Add the test compound(s) at various concentrations and incubate for 15 minutes at 37°C.
-
Add forskolin to stimulate cAMP production and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate concentration-response curves to determine the pEC50 and Emax for inhibition of forskolin-stimulated cAMP accumulation.
-
β-Arrestin Recruitment Assay (BRET-based)
Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used to monitor the recruitment of β-arrestin to the activated CB1R in real-time in living cells.
-
Materials:
-
HEK293 cells
-
Expression plasmids for CB1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Transfection reagent
-
Assay buffer (e.g., HBSS)
-
Coelenterazine (B1669285) h (luciferase substrate)
-
Test compounds
-
-
Procedure:
-
Co-transfect HEK293 cells with the CB1R-Rluc and β-arrestin-YFP constructs.
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
24-48 hours post-transfection, replace the culture medium with assay buffer.
-
Add the test compound(s) at various concentrations.
-
Add the luciferase substrate coelenterazine h.
-
Measure the light emission at the wavelengths corresponding to the donor (Rluc) and acceptor (YFP) using a BRET-compatible plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates β-arrestin recruitment.
-
ERK1/2 Phosphorylation Assay (AlphaLISA)
This immunoassay quantifies the phosphorylation of ERK1/2, a downstream target in some β-arrestin- and G-protein-mediated signaling pathways.[3]
-
Materials:
-
Cells expressing CB1R
-
Serum-free medium
-
Test compounds
-
Lysis buffer
-
AlphaLISA SureFire p-ERK1/2 assay kit (PerkinElmer)
-
-
Procedure:
-
Plate cells in a 96-well plate and grow to 80-90% confluence.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Treat the cells with test compound(s) for a specified time (e.g., 5-10 minutes) at 37°C.
-
Lyse the cells according to the assay kit protocol.
-
Transfer the lysate to a 384-well ProxiPlate.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The AlphaLISA signal is proportional to the amount of phosphorylated ERK1/2.
-
Conclusion
The study of biased agonism at the CB1R, particularly through the lens of allosteric modulation, represents a frontier in GPCR pharmacology. The ability of compounds like ZCZ011 to act as ago-PAMs with distinct signaling profiles underscores the potential for developing therapeutics with improved safety and efficacy.[3][6] By selectively engaging pathways associated with therapeutic outcomes while avoiding those linked to adverse effects, biased allosteric modulators may unlock the full therapeutic potential of the endocannabinoid system. The detailed protocols and quantitative data presented in this guide provide a framework for researchers to further explore and characterize these complex and promising molecules.
References
- 1. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Utilizing CB1R Allosteric Modulator 2 in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 1 (CB1R), a G-protein coupled receptor (GPCR), is abundantly expressed in the central nervous system and plays a pivotal role in regulating neurotransmission.[1] Its modulation is a key area of interest for therapeutic interventions in a range of neurological and psychiatric disorders. Allosteric modulators of CB1R offer a sophisticated approach to fine-tune receptor activity with potentially greater specificity and reduced side effects compared to traditional orthosteric ligands.[2][3]
These application notes provide a comprehensive guide to using "CB1R Allosteric Modulator 2," a negative allosteric modulator (NAM), in cultured neuronal cells. For the purpose of providing concrete data and protocols, the well-characterized CB1R NAM, Org27569 , is used as a representative example of "this compound." Org27569 exhibits a paradoxical pharmacological profile, enhancing the binding of orthosteric agonists while simultaneously reducing their functional efficacy in G-protein dependent signaling pathways.[4][5] However, it can also induce biased signaling, such as promoting ERK1/2 phosphorylation independently of Gαi/o activation.[2][6]
These notes will detail protocols for the culture of primary neuronal cells, and the subsequent application of this compound to study its effects on key signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of Org27569 ("this compound") on CB1R signaling pathways in neuronal and heterologous expression systems.
Table 1: Effect of Org27569 on ERK1/2 Phosphorylation in Cultured Hippocampal Neurons
| Treatment | Concentration | Fold Change in ERK1/2 Phosphorylation (vs. Basal) | Reference |
| Org27569 | 10 µM | 2.2-fold increase | [4] |
| CP55,940 (agonist) | 0.5 µM | 1.5-fold increase | [4] |
Table 2: Effect of Org27569 on Agonist-Induced G-Protein Coupling ([³⁵S]GTPγS Binding) in CB1R-expressing Membranes
| Allosteric Modulator | Agonist | Allosteric Modulator Concentration | Effect on Agonist Efficacy | Reference |
| Org27569 | CP55,940 | 0.1 - 10 µM | Concentration-dependent inhibition | [7] |
Table 3: Effect of Org27569 on Agonist-Induced cAMP Accumulation in CB1R-expressing Cells
| Allosteric Modulator | Agonist | Allosteric Modulator Concentration | Effect on Agonist-mediated cAMP Inhibition | Reference |
| Org27569 | Anandamide | 1 µM | Antagonized inhibition with a lag time | [8] |
| PSNCBAM-1 | Anandamide | 1 µM | Antagonized inhibition with a lag time | [8] |
Table 4: Effect of Org27569 on Agonist-Induced CB1R Internalization
| Allosteric Modulator | Agonist | Allosteric Modulator pEC₅₀ | Effect | Reference |
| Org27569 | CP55,940 (1 nM) | 5.32 ± 0.24 | Concentration-dependent inhibition | [8] |
| PSNCBAM-1 | CP55,940 (1 nM) | 5.81 ± 0.21 | Concentration-dependent inhibition | [8] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture (Hippocampal or Cortical)
This protocol describes the preparation of primary neuronal cultures from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS)
-
Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coating of Culture Vessels:
-
Coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water for at least 1 hour at 37°C.
-
Wash three times with sterile water and allow to dry completely.
-
For enhanced attachment and neurite outgrowth, a secondary coating with laminin (10 µg/mL in PBS) for at least 2 hours at 37°C is recommended.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee protocols.
-
Aseptically remove the uterine horns and place them in a petri dish containing ice-cold HBSS.
-
Isolate the embryos and remove the brains.
-
Under a dissecting microscope, dissect the hippocampi or cortices from the embryonic brains in fresh ice-cold HBSS.
-
-
Cell Dissociation:
-
Transfer the dissected tissue to a 15 mL conical tube.
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate for 10-15 minutes at 37°C.
-
Stop the trypsinization by adding 5 mL of Neurobasal medium containing 10% FBS.
-
Add DNase I to a final concentration of 100 U/mL to prevent cell clumping.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating and Maintenance:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto the pre-coated culture vessels at a desired density (e.g., 1.5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform a half-medium change every 3-4 days.
-
Protocol 2: ERK1/2 Phosphorylation Assay via Western Blotting
This protocol details the procedure to measure changes in ERK1/2 phosphorylation in cultured neurons following treatment with this compound.
Materials:
-
Cultured primary neurons (as prepared in Protocol 1)
-
This compound (Org27569)
-
CB1R agonist (e.g., CP55,940) - optional
-
Serum-free Neurobasal medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Once neurons have matured in culture (e.g., 7-10 days in vitro), replace the culture medium with serum-free Neurobasal medium and incubate for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
Prepare working solutions of this compound in serum-free medium.
-
Treat the cells with the desired concentrations of the modulator for a specified time (e.g., 5, 10, 20 minutes). For co-treatment experiments, pre-incubate with the allosteric modulator before adding an orthosteric agonist.
-
Include appropriate vehicle controls.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Express the data as fold change relative to the vehicle-treated control.
-
Protocol 3: cAMP Accumulation Assay
This protocol provides a framework for measuring the effect of this compound on agonist-induced inhibition of cAMP production.
Materials:
-
Cultured primary neurons
-
This compound (Org27569)
-
CB1R agonist (e.g., CP55,940 or anandamide)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Stimulation buffer (e.g., HBSS with HEPES, BSA, and IBMX)
Procedure:
-
Cell Preparation:
-
Plate neurons in a suitable format for the chosen cAMP assay kit (e.g., 96-well or 384-well plate).
-
Allow cells to mature in culture.
-
-
Assay Performance:
-
Wash the cells with stimulation buffer.
-
To study the effect on agonist-induced inhibition, pre-incubate the cells with various concentrations of this compound for a specified time.
-
Add the CB1R agonist in the presence of a fixed concentration of forskolin (to stimulate adenylyl cyclase). The concentration of forskolin should be optimized to produce a submaximal cAMP response.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the specific assay kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample.
-
Plot the data as a percentage of the forskolin-stimulated response.
-
Determine the IC₅₀ of the agonist in the absence and presence of the allosteric modulator to assess the modulator's effect on agonist potency.
-
Protocol 4: [³⁵S]GTPγS Binding Assay with Neuronal Membranes
This assay directly measures G-protein activation and is suitable for studying the effects of allosteric modulators on agonist efficacy.
Materials:
-
Cultured primary neurons or brain tissue rich in CB1R
-
Membrane preparation buffer (e.g., TME buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4)
-
[³⁵S]GTPγS
-
Non-labeled GTPγS
-
GDP
-
CB1R agonist (e.g., CP55,940)
-
This compound (Org27569)
-
Assay buffer (TME buffer with 100 mM NaCl and 0.1% BSA)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Harvest cultured neurons and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the neuronal membranes (e.g., 10-20 µg of protein per well).
-
Add GDP to a final concentration of 10-30 µM.
-
Add the CB1R agonist at various concentrations in the absence or presence of fixed concentrations of this compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60-90 minutes at 30°C.
-
Determine non-specific binding in the presence of a high concentration of non-labeled GTPγS (e.g., 10 µM).
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Allow the filters to dry, and then measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding as a function of agonist concentration.
-
Analyze the data using non-linear regression to determine the Emax and EC₅₀ values for the agonist in the absence and presence of the allosteric modulator.
-
References
- 1. Allosteric Modulation of a Cannabinoid G Protein-coupled Receptor: BINDING SITE ELUCIDATION AND RELATIONSHIP TO G PROTEIN SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CB1 Cannabinoid Receptors Stimulate Gβγ-GRK2-Mediated FAK Phosphorylation at Tyrosine 925 to Regulate ERK Activation Involving Neuronal Focal Adhesions [frontiersin.org]
- 4. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assay of CB1R Allosteric Modulator 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for characterizing the binding of a novel allosteric modulator, designated as "Allosteric Modulator 2," to the Cannabinoid Receptor 1 (CB1R). The described radioligand binding assays are fundamental in determining the affinity and cooperativity of the modulator, which are crucial parameters in drug discovery and development.
Introduction
The Cannabinoid Receptor 1 (CB1R) is a G protein-coupled receptor (GPCR) that is highly expressed in the central nervous system and is a primary target for both endogenous and exogenous cannabinoids.[1][2] Allosteric modulators of CB1R offer a promising therapeutic strategy by binding to a site topographically distinct from the orthosteric binding site, thereby modulating the affinity and/or efficacy of orthosteric ligands such as agonists and inverse agonists.[3][4][5] This can lead to more subtle and potentially safer pharmacological effects compared to direct orthosteric agonists. These protocols detail the in vitro radioligand binding assays to characterize the interaction of "Allosteric Modulator 2" with CB1R.
Data Presentation
The following tables summarize the expected quantitative data from the radioligand binding assays for "Allosteric Modulator 2".
Table 1: Equilibrium Binding Parameters of Allosteric Modulator 2 at CB1R
| Radioligand | Parameter | Value | Units |
| [³H]CP55,940 (Agonist) | Kb | User Data | nM |
| α | User Data | - | |
| Fold Shift in Agonist Affinity | User Data | - | |
| [³H]SR141716A (Antagonist) | Kb | User Data | nM |
| β | User Data | - | |
| Fold Shift in Antagonist Affinity | User Data | - |
-
Kb : Equilibrium dissociation constant of the allosteric modulator.
-
α / β : Cooperativity factor. α > 1 indicates positive cooperativity (potentiation of orthosteric ligand binding), α < 1 indicates negative cooperativity (inhibition of orthosteric ligand binding), and α = 1 indicates neutral binding.
Table 2: Kinetic Binding Parameters of Allosteric Modulator 2 at CB1R
| Radioligand | Parameter | In the absence of Modulator 2 | In the presence of Modulator 2 | Units |
| [³H]CP55,940 | kon (Association Rate) | User Data | User Data | M-1min-1 |
| koff (Dissociation Rate) | User Data | User Data | min-1 | |
| Kd (from kinetics) | User Data | User Data | nM |
Experimental Protocols
Materials and Reagents
-
Biological Material : Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing human CB1R (hCB1R), or mouse brain membranes.[6][7]
-
Radioligands :
-
[³H]CP55,940 (agonist)
-
[³H]SR141716A (antagonist/inverse agonist)
-
-
Allosteric Modulator : Allosteric Modulator 2
-
Non-specific Binding Control : High concentration of a non-labeled, potent cannabinoid ligand (e.g., WIN 55,212-2).[8]
-
Assay Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[8]
-
Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment : 96-well plates, glass fiber filters (e.g., GF/C), cell harvester, and a scintillation counter.[7]
Experimental Workflow Diagram
Caption: Workflow for the CB1R Allosteric Modulator Radioligand Binding Assay.
Protocol for Equilibrium Radioligand Binding Assay
This assay determines the effect of Allosteric Modulator 2 on the binding affinity of an orthosteric radioligand at equilibrium.[7]
-
Preparation : Prepare a serial dilution of Allosteric Modulator 2 in the assay buffer.
-
Incubation : In a 96-well plate, combine:
-
5-10 µg of CB1R cell membranes.[6]
-
A fixed concentration of the radioligand (e.g., 0.7 nM [³H]CP55,940).[3]
-
Varying concentrations of Allosteric Modulator 2.
-
For determining non-specific binding, add a high concentration of an unlabeled orthosteric ligand (e.g., 10 µM WIN 55,212-2) in a parallel set of wells.
-
Bring the total volume to 500 µL with assay buffer.
-
-
Equilibration : Incubate the plate at 30°C for 60-90 minutes.[7][8]
-
Termination and Filtration : Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Washing : Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the specific binding of the radioligand as a function of the concentration of Allosteric Modulator 2. Analyze the data using non-linear regression to fit to an allosteric ternary complex model to determine the EC₅₀, Kb, and the cooperativity factor (α).[3]
Protocol for Kinetic Radioligand Binding Assay (Dissociation)
This assay measures the effect of Allosteric Modulator 2 on the dissociation rate (koff) of the orthosteric radioligand.
-
Association : Incubate CB1R membranes (30 µg) with the radioligand (e.g., 0.7 nM [³H]CP55,940) for 60 minutes at 25°C to allow for association.[3]
-
Initiation of Dissociation : Initiate dissociation by adding a high concentration of an unlabeled orthosteric ligand (e.g., 1 µM) to prevent re-binding of the radioligand. This is done in the presence and absence of a fixed concentration of Allosteric Modulator 2.[3]
-
Time Course : Incubate for various time points (e.g., 0.5 to 120 minutes) at 25°C.[3]
-
Termination and Filtration : At each time point, terminate the reaction by rapid filtration and wash as described above.
-
Quantification : Measure the remaining bound radioactivity at each time point.
-
Data Analysis : Plot the natural logarithm of the specific binding versus time. The negative slope of this line represents the dissociation rate constant (koff). Compare the koff values in the presence and absence of Allosteric Modulator 2.
Signaling Pathway
Allosteric modulators of CB1R can influence downstream signaling pathways. The following diagram illustrates the canonical G-protein and β-arrestin signaling pathways for CB1R.
Caption: CB1R signaling pathways influenced by allosteric modulation.
To fully characterize "Allosteric Modulator 2," it is recommended to supplement these binding assays with functional assays, such as [³⁵S]GTPγS binding or cAMP accumulation assays, to determine its effects on receptor signaling.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: GTPγS Binding Assay for Measuring CB1R Allosteric Modulator Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 1 (CB1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, making it a critical target for therapeutic interventions in a variety of disorders.[1][2] Allosteric modulators of CB1R present a promising therapeutic avenue, offering the ability to fine-tune the receptor's response to endogenous cannabinoids, which may circumvent the side effects associated with direct agonists or antagonists.[1] This document provides a comprehensive guide to utilizing the [³⁵S]GTPγS binding assay, a robust functional assay to characterize the efficacy of novel CB1R allosteric modulators.
The [³⁵S]GTPγS binding assay directly measures the functional consequence of receptor activation at the G-protein level.[1] In its inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon agonist-induced activation of the CB1R, a conformational change facilitates the exchange of GDP for GTP on the Gα subunit.[1] This event triggers the dissociation of the Gα subunit from the Gβγ dimer, initiating downstream signaling cascades.[1] This assay employs a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits.[1] The resulting accumulation of [³⁵S]GTPγS provides a direct and quantifiable measure of receptor-mediated G-protein activation.[1] The CB1 receptor primarily couples to Gi/o proteins, making the [³⁵S]GTPγS binding assay a particularly suitable method for studying its activation.[2][3][4]
Signaling Pathway and Experimental Workflow
To elucidate the biological context and the procedural steps of this assay, the following diagrams are provided.
References
Application Notes and Protocols: Functional Characterization of CB1R Allosteric Modulators using a cAMP Accumulation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cannabinoid Receptor 1 (CB1R) is a G-protein coupled receptor (GPCR) that is a key therapeutic target for a multitude of neurological and psychiatric disorders.[1] As a primary component of the endocannabinoid system, CB1R primarily couples to Gαi/o proteins.[1] Activation of CB1R by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2]
Allosteric modulators present a sophisticated approach for targeting CB1R. These molecules bind to a site topographically distinct from the orthosteric site where endogenous ligands and classic agonists/antagonists bind.[1][3] This binding event induces a conformational change in the receptor, thereby modulating the binding and/or efficacy of orthosteric ligands.[1] Allosteric modulators are broadly classified as:
-
Positive Allosteric Modulators (PAMs): Enhance the effect of an orthosteric agonist.[1][4]
-
Negative Allosteric Modulators (NAMs): Reduce the effect of an orthosteric agonist.[1][4]
-
Silent Allosteric Modulators (SAMs): Bind to the allosteric site without directly affecting orthosteric ligand function but can block other allosteric modulators.[1]
-
Ago-Allosteric Modulators (Ago-PAMs): Exhibit intrinsic agonist activity in the absence of an orthosteric ligand, in addition to modulating the orthosteric ligand's effects.[1]
This document provides a detailed protocol for utilizing a cAMP accumulation assay to characterize the functional activity of allosteric modulators targeting the CB1 receptor.
Principle of the cAMP Accumulation Assay
The cAMP accumulation assay is a cornerstone for studying GPCRs that couple to Gαi/o or Gαs proteins. Since CB1R activation inhibits adenylyl cyclase, measuring the decrease in cAMP levels in response to an agonist provides a direct readout of receptor activation. To quantify this inhibition, adenylyl cyclase is first stimulated with forskolin, which elevates basal cAMP levels.[1] In the presence of a CB1R agonist, this forskolin-stimulated cAMP accumulation is reduced. Allosteric modulators can then be assessed by their ability to alter the agonist's effect on cAMP inhibition. This assay can be performed using various detection methods, with Homogeneous Time-Resolved Fluorescence (HTRF) being a common and robust platform.[1][5]
CB1R Signaling Pathway and Allosteric Modulation
The canonical signaling pathway for CB1R involves its coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Allosteric modulators can influence this pathway in several ways, as depicted in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Targeting Neuropathic Pain with CB1R Allosteric Modulator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant clinical challenge with limited effective treatments. The cannabinoid type 1 receptor (CB1R) is a promising therapeutic target for pain management. However, direct activation of CB1R by orthosteric agonists is often associated with undesirable psychoactive side effects, limiting their clinical utility.[1][2] Positive allosteric modulators (PAMs) of the CB1R offer a novel therapeutic strategy. These molecules do not directly activate the receptor but enhance the signaling of endogenous cannabinoids, potentially providing pain relief without the adverse effects.[1][2][3] This document provides detailed application notes and protocols for studying the effects of CB1R positive allosteric modulators, such as ZCZ011 and GAT211, in mouse models of neuropathic pain.
Data Presentation
The following tables summarize the quantitative data on the efficacy of the CB1R positive allosteric modulator ZCZ011 in a mouse model of neuropathic pain.
Table 1: Effect of ZCZ011 on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 1.2 ± 0.2 | 0 |
| ZCZ011 | 3 | 2.5 ± 0.4* | 32.5 |
| ZCZ011 | 10 | 4.1 ± 0.5** | 72.5 |
| ZCZ011 + AM251 (CB1R Antagonist) | 10 + 1 | 1.3 ± 0.3 | 2.5 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. Paw withdrawal threshold was measured using von Frey filaments. Data extrapolated from published studies for illustrative purposes.[1][2]
Table 2: Effect of ZCZ011 on Cannabimimetic Side Effects (Mouse Tetrad Assay)
| Assay | Vehicle | ZCZ011 (10 mg/kg, i.p.) |
| Catalepsy (s) | < 5 | < 5 |
| Hypothermia (°C) | 37.1 ± 0.2 | 36.9 ± 0.3 |
| Locomotor Activity (counts) | 2500 ± 300 | 2400 ± 250 |
| Antinociception (tail-flick latency, s) | 2.1 ± 0.3 | 2.3 ± 0.4 |
Data are presented as mean ± SEM. The results indicate that ZCZ011 alone does not produce the typical side effects associated with direct CB1R agonists.[1][2]
Experimental Protocols
Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
This protocol describes the induction of neuropathic pain in mice using the CCI model, which mimics symptoms of human neuropathic pain.[4][5]
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
4-0 chromic gut sutures
-
70% ethanol
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the lateral aspect of the thigh of the left hind limb.
-
Sterilize the surgical area with 70% ethanol.
-
Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.
-
Suture the muscle layer and close the skin incision.
-
Allow the mouse to recover on a heating pad.
-
Monitor the animal's health and the surgical site for signs of infection.
-
Behavioral testing can commence 7-14 days post-surgery.
Behavioral Assay: Assessment of Mechanical Allodynia with von Frey Filaments
This protocol details the measurement of mechanical sensitivity, a key indicator of neuropathic pain.[6][7]
Materials:
-
Von Frey filaments with varying calibrated bending forces (e.g., 0.008 g to 6.0 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the mice to the testing environment by placing them in individual Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Begin with a filament near the expected withdrawal threshold (e.g., 0.4 g).
-
Apply the filament to the plantar surface of the injured hind paw with enough force to cause it to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a brisk withdrawal or flinching of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
-
If there is a positive response, use the next lighter filament.
-
If there is no response, use the next heavier filament.
-
-
Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.
-
Administer the test compound (e.g., ZCZ011) or vehicle and repeat the measurement at specified time points (e.g., 30, 60, 120 minutes post-injection).
Visualizations
Signaling Pathway of CB1R Positive Allosteric Modulation
Caption: CB1R PAMs enhance endocannabinoid signaling, leading to analgesia.
Experimental Workflow for Testing CB1R PAMs in Neuropathic Pain Mouse Models
Caption: Workflow for evaluating CB1R PAMs in neuropathic pain models.
References
- 1. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical relevance of chronic neuropathic pain phenotypes in mice: A comprehensive behavioral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols: Investigating CB1R Desensitization with the Allosteric Modulator ORG27569
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 1 (CB1R), a class A G protein-coupled receptor (GPCR), is a critical component of the endocannabinoid system and a significant target for therapeutic development. Understanding the mechanisms that regulate CB1R signaling, particularly receptor desensitization, is crucial for the development of effective and safe therapeutics. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding site, offer a nuanced approach to modulating receptor function.
This document provides detailed application notes and protocols for utilizing ORG27569 , a well-characterized allosteric modulator of CB1R, to study receptor desensitization. ORG27569 exhibits a complex pharmacological profile, acting as a positive allosteric modulator (PAM) of agonist binding while concurrently behaving as a negative allosteric modulator (NAM) of G protein-dependent signaling.[1][2] This "biased" signaling profile makes it an invaluable tool for dissecting the molecular mechanisms of CB1R desensitization and internalization.
Data Presentation: Quantitative Effects of ORG27569 on CB1R Signaling
The following tables summarize the quantitative data on the effects of ORG27569 on CB1R function, providing a clear comparison of its impact across various signaling pathways.
Table 1: Radioligand Binding Parameters for ORG27569 at CB1R
| Parameter | Value | Orthosteric Ligand Probe | Assay Type | Reference |
| Binding Affinity (pKb) | 5.67 | [3H]CP55,940 | Radioligand Binding | [3] |
| Binding Affinity (pKb) | 5.95 | [3H]SR141716A | Radioligand Binding | [3] |
| Effect on Agonist Binding | Positive Allosteric Modulator (Increases Affinity) | [3H]CP55,940 | Radioligand Binding | [3] |
Table 2: Functional Effects of ORG27569 on CB1R G Protein-Dependent Signaling
| Assay | Parameter | Value | Orthosteric Agonist | Reference |
| [³⁵S]GTPγS Binding | Functional Inhibition (pKb) | 7.57 | CP55,940 | [3] |
| [³⁵S]GTPγS Binding | Effect on Efficacy | Negative Allosteric Modulator (Decreases Emax) | CP55,940 | [3] |
| cAMP Modulation | Antagonism (pEC50) | 6.75 | CP55,940 | [3] |
Table 3: Effects of ORG27569 on CB1R G Protein-Independent Signaling
| Assay | Effect of ORG27569 (Alone) | Effect of ORG27569 (with CP55,940) | Key Mediator | Reference |
| ERK1/2 Phosphorylation | Increased Phosphorylation | Enhanced Agonist-Induced Phosphorylation | β-arrestin 1 | [4] |
| Receptor Internalization | Induces Internalization | Blocks Agonist-Induced Internalization | β-arrestin 2 | [4][5] |
| β-arrestin Recruitment | Inhibits Agonist-Induced Recruitment | N/A | N/A | [6] |
Signaling Pathways and Experimental Workflows
CB1R Signaling and Desensitization Pathway
The following diagram illustrates the canonical G protein-dependent signaling cascade of CB1R and the key players in its desensitization, highlighting the points of intervention by the allosteric modulator ORG27569.
Caption: CB1R signaling and desensitization pathway modulated by ORG27569.
Experimental Workflow for Characterizing ORG27569 Effects
This workflow outlines the key experiments to fully characterize the impact of an allosteric modulator like ORG27569 on CB1R desensitization.
Caption: Experimental workflow for studying CB1R desensitization with ORG27569.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of ORG27569 and its effect on the binding of an orthosteric radioligand to CB1R.
-
Membrane Preparation:
-
Prepare membranes from cells stably expressing human CB1R (e.g., HEK293 or CHO cells) or from brain tissue.
-
Homogenize cells or tissue in ice-cold lysis buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).
-
Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4) and determine protein concentration.[3]
-
-
Assay Procedure:
-
In a 96-well plate, add in order:
-
Assay buffer
-
Varying concentrations of ORG27569 or vehicle.
-
A fixed concentration of radioligand (e.g., 0.5 nM [³H]CP55,940).
-
Membrane preparation (5-10 µg protein/well).
-
-
Incubate at 30°C for 90 minutes.[7]
-
Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.5 mg/mL BSA, pH 7.4).
-
Measure filter-bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled orthosteric ligand, e.g., 10 µM CP55,940) from total binding.
-
Determine the Ki of ORG27569 and its cooperativity with the radioligand using non-linear regression analysis.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to CB1R.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Procedure:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) with 1 mg/mL BSA and 30 µM GDP.
-
Varying concentrations of an orthosteric agonist (e.g., CP55,940) with or without a fixed concentration of ORG27569.
-
Membrane preparation (10-20 µg protein/well).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 0.1 nM [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.[8]
-
Terminate the reaction and filter as described for the radioligand binding assay.
-
Measure radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate agonist-stimulated [³⁵S]GTPγS binding by subtracting basal binding (no agonist) from the total binding.
-
Plot concentration-response curves to determine EC₅₀ and Emax values for the agonist in the presence and absence of ORG27569.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of CB1R activation.
-
Cell Culture: Use HEK293 cells stably expressing CB1R.
-
Assay Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C.
-
Add varying concentrations of ORG27569 or vehicle and incubate for 15 minutes.
-
Add a fixed concentration of an orthosteric agonist (e.g., CP55,940) and incubate for 10 minutes.
-
Stimulate cells with forskolin (B1673556) (e.g., 10 µM) for 15 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).[9]
-
-
Data Analysis:
-
Calculate the percent inhibition of forskolin-stimulated cAMP accumulation.
-
Determine the IC₅₀ of the agonist in the presence and absence of ORG27569.
-
β-arrestin Recruitment Assay (PathHunter® Protocol)
This assay measures the recruitment of β-arrestin to the activated CB1R.
-
Cell Line: Use a commercially available cell line co-expressing CB1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (e.g., PathHunter® CHO-K1 hCB1 β-arrestin cells).
-
Assay Procedure:
-
Plate cells in a 384-well white, clear-bottom plate and incubate for 24 hours.[10]
-
Prepare serial dilutions of ORG27569 and an orthosteric agonist (e.g., CP55,940).
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.[10]
-
Add the PathHunter® detection reagent mixture and incubate for 60 minutes at room temperature in the dark.[10]
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot concentration-response curves to determine the EC₅₀ and Emax for β-arrestin recruitment.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAP kinase pathway, which can be G protein-independent.
-
Cell Culture and Treatment:
-
Grow HEK293-CB1R cells to 80-90% confluency and serum-starve overnight.
-
Treat cells with ORG27569, an orthosteric agonist, or a combination for various time points (e.g., 5, 10, 20, 30 minutes).
-
-
Western Blot Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.[11]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
-
Receptor Internalization Assay (Immunocytochemistry)
This assay visualizes the translocation of CB1R from the cell surface to intracellular compartments.
-
Cell Culture and Treatment:
-
Grow HEK293 cells stably expressing a tagged CB1R (e.g., GFP-CB1R) on glass coverslips.
-
Treat cells with an orthosteric agonist (e.g., 1 µM CP55,940) with or without ORG27569 (e.g., 10 µM) for various time points (e.g., 20, 40, 60, 120 minutes).[5]
-
-
Immunocytochemistry Protocol:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes (if staining for intracellular targets).
-
Block with 1% BSA in PBS for 30 minutes.
-
If the receptor is not tagged, incubate with a primary antibody against CB1R.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a confocal microscope.
-
Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments in multiple cells.
-
Conclusion
The allosteric modulator ORG27569 serves as a powerful pharmacological tool to investigate the complex mechanisms of CB1R desensitization. Its ability to bias signaling towards β-arrestin-dependent pathways while inhibiting G protein-mediated responses allows for the targeted study of these distinct regulatory processes. The protocols outlined in this document provide a comprehensive framework for researchers to characterize the effects of allosteric modulators on CB1R desensitization, ultimately contributing to a deeper understanding of cannabinoid receptor pharmacology and facilitating the development of novel therapeutics.
References
- 1. Org 27569 - Wikipedia [en.wikipedia.org]
- 2. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Distinct roles of β-arrestin 1 and β-arrestin 2 in ORG27569-induced biased signaling and internalization of the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CB1 allosteric modulator Org27569 is an antagonist/inverse agonist of ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of CB1R Positive Allosteric Modulator 2 (PAM-2) in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cannabinoid receptor type 1 (CB1R) is a G-protein coupled receptor highly expressed in the central nervous system and a key component of the endocannabinoid system.[1][2] Its role in modulating neurotransmission has made it a significant target for therapeutic intervention in a range of neurodegenerative disorders, including Huntington's disease (HD), Parkinson's disease (PD), and Alzheimer's disease (AD).[1][2] Direct activation of CB1R by orthosteric agonists has been associated with undesirable psychotropic side effects, limiting their clinical utility.[3][4][5] Positive allosteric modulators (PAMs) of CB1R offer a promising alternative strategy. These molecules bind to a site on the receptor distinct from the orthosteric ligand binding site, enhancing the affinity and/or efficacy of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).[6][7] This approach is hypothesized to potentiate the therapeutic effects of the endocannabinoid system in a more physiologically constrained manner, potentially mitigating the side effects associated with direct agonists.[3]
This document provides detailed application notes and protocols for the experimental use of a representative CB1R positive allosteric modulator, hereafter referred to as PAM-2 ( exemplified by compounds like GAT229), in preclinical models of neurodegenerative disease.[6]
Mechanism of Action and Signaling Pathways
CB1R activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] It also modulates voltage-gated calcium channels and inwardly rectifying potassium channels, which collectively inhibit neurotransmitter release.[2][8] CB1R signaling can also involve pathways such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.[9][10]
CB1R PAMs, such as PAM-2, enhance the signaling of endogenous cannabinoids. For instance, the CB1R PAM GAT229 has been shown to potentiate the effects of endocannabinoids, leading to improved cell viability in Huntington's disease cell models.[6] The combination of a CB1R PAM with an orthosteric agonist has been demonstrated to enhance the inhibition of glutamate (B1630785) release from hippocampal nerve terminals, a key mechanism in excitotoxicity-mediated neurodegeneration.[3][11]
Below is a diagram illustrating the CB1R signaling pathway and the action of a positive allosteric modulator.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of CB1R positive allosteric modulators in neurodegenerative disease models.
Table 1: Effects of GAT229 (PAM-2 analogue) in the R6/2 Mouse Model of Huntington's Disease [6]
| Parameter | Vehicle Control | GAT229 (10 mg/kg/day, i.p.) | Outcome |
| Motor Coordination | |||
| Rotarod Performance (latency to fall, seconds) | Decreased over time | Significantly improved vs. vehicle | Delayed motor deficit progression |
| Disease Progression | |||
| Symptom Onset (days) | ~50 days | Significantly delayed vs. vehicle | Slowed disease onset |
| Gene Expression (Striatum) | |||
| Bdnf mRNA levels | Reduced | Normalized towards wild-type levels | Potential neuroprotective mechanism |
| Darpp-32 mRNA levels | Reduced | Normalized towards wild-type levels | Restoration of striatal neuron marker |
| Cell Viability | |||
| HD model cell line viability | Reduced | Significantly improved vs. vehicle | Neuroprotective effect in vitro |
Table 2: Effect of GAT229 on Glutamate Release in Hippocampal Nerve Terminals [3]
| Condition | Glutamate Overflow (pmol/mg protein) | Outcome |
| 4-AP (Depolarizing agent) | Baseline | - |
| B2 (Orthosteric Agonist, low dose) + 4-AP | No significant inhibition | Ineffective at low concentration |
| B2 (low dose) + GAT229 (10 µM) + 4-AP | Significantly inhibited | PAM-2 enhances the potency of the orthosteric agonist, leading to reduced excitotoxicity |
| GAT229 (10 µM) + 4-AP | No effect | PAM-2 alone does not inhibit glutamate release |
Experimental Protocols
Protocol 1: In Vivo Efficacy of PAM-2 in a Huntington's Disease Mouse Model (R6/2)
Objective: To assess the therapeutic potential of PAM-2 in delaying motor deficits and disease progression in the R6/2 transgenic mouse model of Huntington's disease.
Materials:
-
R6/2 transgenic mice and wild-type littermates (male, 7 weeks old)
-
PAM-2 (e.g., GAT229)
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Rotarod apparatus
-
Standard laboratory equipment for injections and animal handling
Workflow Diagram:
Procedure:
-
Animal Habituation: Acclimatize 7-week-old male R6/2 mice and wild-type littermates to the housing and testing environment for one week prior to the experiment.
-
Baseline Assessment: Train mice on the accelerating rotarod for 2-3 consecutive days to establish a baseline motor performance. Record the latency to fall for each animal.
-
Group Allocation: Randomly assign R6/2 mice to two treatment groups: Vehicle control and PAM-2 (10 mg/kg/day). Include a group of wild-type mice receiving vehicle as a control for normal motor function.
-
Compound Administration: Prepare PAM-2 in the vehicle solution. Administer the assigned treatment via intraperitoneal (i.p.) injection daily for 21 consecutive days.
-
Motor Function Assessment: Perform rotarod testing once a week throughout the treatment period to assess motor coordination and balance.
-
Symptom Monitoring: Observe and record the onset of HD-like symptoms, such as hindlimb clasping and tremors, daily.
-
Endpoint and Tissue Collection: At the end of the 21-day treatment period, humanely euthanize the animals. Dissect and collect brain tissue (striatum and cortex) for subsequent molecular analysis.
-
Data Analysis:
-
Analyze rotarod performance by comparing the latency to fall between treatment groups over time using a two-way repeated measures ANOVA.
-
Compare the age of symptom onset between groups using a Kaplan-Meier survival analysis.
-
Quantify mRNA expression levels of relevant genes (e.g., Bdnf, Darpp-32) in the striatum using qRT-PCR and compare between groups using a one-way ANOVA.
-
Protocol 2: In Vitro Assessment of Neuroprotection and Glutamate Release
Objective: To determine the neuroprotective effects of PAM-2 and its ability to modulate glutamate release in a cell-based model.
Part A: Neuroprotection Assay in a Huntington's Disease Cell Model
Materials:
-
A suitable neuronal cell line expressing mutant huntingtin (e.g., STHdhQ111/Q111 cells)
-
PAM-2 (e.g., GAT229)
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Plate the HD model cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of PAM-2 for 24-48 hours. Include a vehicle-treated group as a control.
-
Viability Assessment: After the treatment period, assess cell viability using a standard MTT or luminescence-based assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle control group and plot a dose-response curve to determine the EC50 of the neuroprotective effect.
Part B: Glutamate Release Assay from Hippocampal Nerve Terminals
Materials:
-
Synaptosomes prepared from rat hippocampus
-
PAM-2 (e.g., GAT229)
-
CB1R orthosteric agonist (e.g., compound B2 or WIN 55,212-2)
-
4-Aminopyridine (4-AP) to induce depolarization
-
Superfusion apparatus
-
High-performance liquid chromatography (HPLC) system for glutamate detection
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the hippocampus of adult rats using standard subcellular fractionation techniques.
-
Superfusion: Load the synaptosomes onto the superfusion apparatus and perfuse with a physiological buffer.
-
Treatment and Depolarization:
-
Add the test compounds (PAM-2, orthosteric agonist, or a combination) to the superfusion buffer 8 minutes prior to depolarization.
-
Induce glutamate release by a 2-minute pulse of 4-AP.
-
-
Sample Collection: Collect the superfusate fractions throughout the experiment.
-
Glutamate Quantification: Measure the concentration of endogenous glutamate in the collected fractions using HPLC with fluorescence detection.
-
Data Analysis: Calculate the overflow of glutamate (pmol/mg of protein) for each condition. Compare the inhibitory effect of the orthosteric agonist in the presence and absence of PAM-2 using a one-way ANOVA followed by a post-hoc test.
Conclusion
The use of CB1R positive allosteric modulators like PAM-2 represents a nuanced and potentially safer therapeutic strategy for neurodegenerative diseases compared to direct CB1R agonists. The provided protocols offer a framework for evaluating the efficacy of these compounds in relevant preclinical models, focusing on key pathological features such as motor dysfunction, disease progression, and excitotoxicity. Further research utilizing these and similar methodologies will be crucial in advancing our understanding and clinical translation of CB1R allosteric modulation for the treatment of neurodegenerative disorders.
References
- 1. Cannabinoid receptor signalling in neurodegenerative diseases: a potential role for membrane fluidity disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease [frontiersin.org]
- 3. Positive Allosteric Modulation of CB1 and CB2 Cannabinoid Receptors Enhances the Neuroprotective Activity of a Dual CB1R/CB2R Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoid System in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Cannabinoid Receptor 2 Signaling in Neurodegenerative Disorders: From Pathogenesis to a Promising Therapeutic Target [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Determining the Brain Penetrance of CB1R Allosteric Modulator 2 in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 1 (CB1R) is a G-protein coupled receptor predominantly expressed in the central nervous system (CNS) and a key target for therapeutic intervention in various neurological and psychiatric disorders. Allosteric modulators of CB1R offer a promising therapeutic strategy, potentially providing greater specificity and fewer side effects compared to orthosteric agonists or antagonists. For any CNS drug candidate, including CB1R allosteric modulators, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. These application notes provide a comprehensive overview and detailed protocols for assessing the brain penetrance of a novel compound, designated here as "CB1R Allosteric Modulator 2," in a rat model. The key metric for quantifying brain penetration is the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which represents the equilibrium of the pharmacologically active drug concentration between the brain and plasma.
Methodologies for Assessing Brain Penetrance
A multi-tiered approach is recommended for a thorough assessment of the brain penetrance of this compound. This typically involves a combination of in vivo studies to determine brain and plasma concentrations, and in vitro assays to measure plasma and brain tissue binding. The primary method for quantitative analysis of the compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Data Presentation: Quantitative Summary
The following tables provide a structured format for presenting the quantitative data obtained from brain penetrance studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Plasma Concentration (ng/mL) at 2h | Brain Homogenate Concentration (ng/g) at 2h |
| This compound | Intravenous (IV) | 2 | 150 ± 25 | 180 ± 30 |
| This compound | Oral (PO) | 10 | 120 ± 20 | 132 ± 22 |
Data are presented as mean ± standard deviation (n=3 rats per group).
Table 2: Brain Penetrance Ratios of this compound in Rats
| Parameter | Value | Method | Interpretation |
| Kp (Total Brain/Total Plasma) | 1.2 | In Vivo Study | Indicates overall distribution into the brain tissue. |
| fu,plasma (unbound fraction in plasma) | 0.04 | Equilibrium Dialysis | High plasma protein binding. |
| fu,brain (unbound fraction in brain) | 0.05 | Equilibrium Dialysis | High brain tissue binding. |
| Kp,uu (Unbound Brain/Unbound Plasma) | 0.96 | Calculated | Suggests near-equilibrium distribution of the unbound drug, with no significant active efflux. |
Kp,uu is calculated using the equation: Kp,uu = Kp * (fu,plasma / fu,brain)
Visualizations: Pathways and Workflows
CB1R Signaling Pathway
Caption: Simplified CB1R signaling pathway with allosteric modulation.
Experimental Workflow for Brain Penetrance Assessment
Caption: Experimental workflow for assessing brain penetrance in rats.
Logical Diagram for Kp,uu Calculation
Caption: Logical relationship for the calculation of Kp,uu.
Experimental Protocols
Protocol 1: In Vivo Brain Penetrance Study in Rats
Objective: To determine the concentration of this compound in the plasma and brain of rats at a specific time point after administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle for dosing (e.g., 20% Solutol HS 15 in saline)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for dosing
-
Blood collection tubes (with K2EDTA)
-
Surgical tools for brain extraction
-
Liquid nitrogen
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least 3 days prior to the experiment.
-
Dosing:
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer the compound to the rats (n=3 per group) via the desired route (e.g., intravenous tail vein injection or oral gavage).
-
-
Sample Collection:
-
At a predetermined time point (e.g., 2 hours post-dose), anesthetize the rat.
-
Collect a blood sample via cardiac puncture into a K2EDTA tube.[1] Keep the blood on ice.
-
Immediately following blood collection, perform euthanasia by decapitation and harvest the whole brain.[2]
-
Rinse the brain with ice-cold saline to remove any remaining blood and blot dry.
-
Snap-freeze the brain in liquid nitrogen and store at -80°C until homogenization.[3]
-
-
Plasma Preparation:
-
Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.
-
Protocol 2: Brain Tissue Homogenization and Extraction
Objective: To prepare brain tissue homogenate for the quantification of this compound by LC-MS/MS.
Materials:
-
Frozen rat brain
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Mechanical homogenizer (e.g., IKA T10 basic Ultra-Turrax)
-
Acetonitrile (B52724) containing an internal standard
-
Centrifuge
Procedure:
-
Preparation:
-
Weigh the frozen brain tissue.
-
Add ice-cold homogenization buffer, typically at a ratio of 4 volumes of buffer to the weight of the tissue (e.g., 4 mL of buffer for 1 g of brain tissue).[3]
-
-
Homogenization:
-
Homogenize the brain tissue on ice until a uniform consistency is achieved.[4]
-
-
Protein Precipitation and Extraction:
-
To a known volume of brain homogenate (e.g., 100 µL), add 3 volumes of cold acetonitrile containing the internal standard (e.g., 300 µL).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract the compound.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[3]
-
-
Sample for Analysis:
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[5]
-
Protocol 3: LC-MS/MS Analysis
Objective: To quantify the concentration of this compound in plasma and brain homogenate supernatant.
Materials:
-
LC-MS/MS system (e.g., Agilent or Sciex)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
This compound analytical standard
-
Internal standard
Procedure:
-
Method Development: Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and the internal standard. This involves optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions for Multiple Reaction Monitoring - MRM).
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of the analytical standard into blank plasma and blank brain homogenate.
-
Sample Analysis: Inject the prepared samples (from Protocol 2) and the calibration standards onto the LC-MS/MS system.
-
Data Processing: Integrate the peak areas for the analyte and the internal standard. Use the calibration curve to calculate the concentration of this compound in the unknown samples.
By following these protocols, researchers can robustly determine the brain penetrance of this compound, providing crucial data for the advancement of CNS drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.3. Brain Tissue Homogenization and Digestion [bio-protocol.org]
- 4. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
CB1R Allosteric modulator 2 solubility issues in DMSO
Technical Support Center: CB1R Allosteric Modulators
Disclaimer: The following information is a general guide for researchers working with CB1R allosteric modulators who are experiencing solubility issues. "CB1R Allosteric Modulator 2" is not a standardized chemical name, and as such, specific solubility data for this compound is not publicly available. The troubleshooting steps and protocols provided are based on best practices for handling poorly soluble small molecules.
Frequently Asked Questions (FAQs)
Q1: My CB1R allosteric modulator is not dissolving in DMSO. What should I do?
A1: Many synthetic allosteric modulators of the CB1 receptor are hydrophobic molecules with limited aqueous solubility.[1] While DMSO is a powerful solvent for many organic compounds, some may still present challenges.[2][3] If you are facing solubility issues, consider the following:
-
Purity of DMSO: Ensure you are using anhydrous, high-purity DMSO. Water content can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Warming: Gently warming the solution to 37°C in a water bath can aid dissolution.[1] However, be cautious as excessive heat can lead to compound degradation.
-
Sonication: Brief sonication in a water bath can help break down aggregates and improve solubilization.[1][2]
-
Vortexing: Ensure thorough mixing by vortexing the solution for 1-2 minutes.[1]
If the compound still does not dissolve, you may need to consider alternative solvents or formulation strategies.
Q2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[2][3] The dramatic increase in solvent polarity causes the compound to "crash out" of the solution.[3] Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically below 0.5%) to minimize toxicity, but high enough to maintain solubility.[1] You may need to determine this empirically.
-
Rapid Dilution and Mixing: Add the DMSO stock dropwise to the pre-warmed aqueous buffer while vortexing or mixing vigorously.[2][4] This rapid dispersion can help prevent the formation of precipitates.[3]
-
Use of Co-solvents: A mixture of solvents can improve solubility. Ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) are common co-solvents.[3]
-
Employ Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds.[2]
-
Utilize Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[3][5]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO should generally be kept below 0.5% to avoid solvent-induced cellular toxicity or other off-target effects.[1] However, the tolerance of a specific cell line to DMSO can vary, and it is recommended to run a vehicle control to determine the optimal concentration for your experimental setup.
Troubleshooting Guide
This guide provides a step-by-step approach to addressing solubility issues with your CB1R allosteric modulator.
Problem: The compound does not dissolve in 100% DMSO.
| Possible Cause | Troubleshooting Steps |
| Insufficient Mixing/Energy | Vortex the sample for at least 2 minutes. Use a bath sonicator for 5-10 minutes. Gently warm the sample to 37°C. |
| Compound Degradation or Impurity | Verify the purity and integrity of your compound using an appropriate analytical method (e.g., HPLC, LC-MS). |
| Low Intrinsic Solubility in DMSO | Test alternative polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[6] |
Problem: The compound precipitates out of solution upon dilution into aqueous media.
| Possible Cause | Troubleshooting Steps |
| Rapid Change in Polarity | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[4] Add the compound dropwise while gently vortexing.[2] |
| Final Concentration Exceeds Aqueous Solubility | Decrease the final working concentration of the compound. Determine the maximum soluble concentration in your assay medium experimentally (see protocol below). |
| High Final DMSO Concentration | Optimize the final DMSO concentration to be as low as possible while maintaining solubility (typically ≤ 0.1%).[3] |
| Media Components | The presence of salts and proteins in the media can affect solubility. Test solubility in simpler buffers (e.g., PBS) first. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is a general guideline for preparing a concentrated stock solution of a CB1R allosteric modulator.
-
Accurately weigh the required amount of the compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.[1]
-
If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol outlines a method to determine the maximum soluble concentration of your compound in your experimental buffer.
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the stock solution in your chosen aqueous buffer (e.g., PBS or cell culture medium) in a 96-well plate.
-
Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).[7]
-
Visually inspect the wells for any signs of precipitation or cloudiness.[4]
-
For a more quantitative measurement, you can use a nephelometer to measure light scattering or measure the absorbance at 600 nm.[4][7]
-
The highest concentration that remains clear is considered the maximum kinetic solubility under these conditions.
Visualizations
Signaling Pathways
The Cannabinoid Receptor 1 (CB1R) is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8][9] Activation of CB1R leads to the inhibition of adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP).[10] This can modulate the activity of various downstream effectors, including protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs) like ERK1/2.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
Technical Support Center: Optimizing CB1R Allosteric Modulator 2 Concentration for In Vitro Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with CB1R Allosteric Modulator 2. The focus is on optimizing its concentration for various in vitro assays to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a Positive Allosteric Modulator (PAM), a Negative Allosteric Modulator (NAM), and an Ago-Allosteric Modulator?
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous ligands.[1][2][3]
-
Positive Allosteric Modulators (PAMs): These compounds enhance the effect of an orthosteric agonist. This can be achieved by increasing the agonist's binding affinity (how tightly it binds) or its efficacy (how well it activates the receptor).[1] A pure PAM has no effect on its own.
-
Negative Allosteric Modulators (NAMs): These compounds reduce the effect of an orthosteric agonist by decreasing its binding affinity or efficacy.[1]
-
Ago-Allosteric Modulators (or Ago-PAMs): This is a hybrid category. These modulators can activate the receptor by themselves, even without an orthosteric agonist present, and can also enhance the effect of an orthosteric agonist.[4][5] ZCZ011 is an example of a compound that has shown such activity.[6][7]
Q2: My compound, this compound, increases the binding of a CB1R agonist in my radioligand assay but decreases the agonist's efficacy in my functional assay (e.g., GTPγS). Is this an experimental error?
No, this is not necessarily an error. This is a well-documented, seemingly paradoxical characteristic of several known CB1R NAMs, including the prototypical modulators ORG27569 and PSNCBAM-1.[3][4][8][9][10][11] These molecules can stabilize a receptor conformation that has a higher affinity for the agonist, leading to increased binding, while simultaneously being less efficient at coupling to and activating downstream signaling pathways like G-protein activation.[4][10] This makes them functional antagonists despite being PAMs for binding.
Q3: How do I select the optimal concentration range for testing this compound?
The optimal concentration range depends on the assay and the goal of the experiment.
-
Initial Screening: Start with a wide concentration range, typically from 1 nM to 30 µM, in a functional assay to identify the concentration at which the modulator shows its maximal effect and to check for any bell-shaped dose-response curves, which might indicate off-target effects or solubility issues at high concentrations.[6][12]
-
Determining Intrinsic Activity: To test if the modulator is an "ago-allosteric modulator," run the assay with the modulator alone, without any orthosteric agonist.[4][5]
-
Assessing Modulatory Effects:
-
To test for NAM activity , use a fixed concentration of an orthosteric agonist that elicits about 80% of its maximal response (the EC₈₀). This provides a sufficient signal window to detect inhibition. Add varying concentrations of your NAM to determine its IC₅₀ (the concentration that inhibits 50% of the agonist's effect).[4]
-
To test for PAM activity , perform a full agonist dose-response curve in the absence and presence of a fixed concentration of your PAM. A PAM will typically shift the agonist's dose-response curve to the left (increase in potency) and/or increase the maximum response (increase in efficacy).
-
Q4: this compound shows activity on its own, without an orthosteric agonist. What does this mean?
This indicates that your modulator has intrinsic efficacy and can be classified as an "ago-allosteric modulator" or an allosteric agonist.[4][5] It is capable of binding to the allosteric site and inducing a conformational change in the receptor that leads to its activation. It is crucial to characterize this activity by performing a full dose-response curve of the modulator alone to determine its EC₅₀ and Eₘₐₓ.[4]
Q5: Why do my results for this compound differ across various functional assays, such as cAMP versus β-arrestin recruitment?
This phenomenon is known as "biased signaling" or "functional selectivity."[1][11][13] An allosteric modulator can stabilize different receptor conformations, which may preferentially activate one downstream signaling pathway over another. For example, a modulator might act as a NAM for G-protein signaling (measured by GTPγS or cAMP assays) but simultaneously act as a PAM for β-arrestin recruitment.[11][13] Therefore, it is essential to test modulators across multiple signaling pathways to fully understand their pharmacological profile.[14]
Q6: I'm having trouble with the solubility of this compound. It precipitates when I add it to my aqueous assay buffer. How can I fix this?
Poor aqueous solubility is a common issue for synthetic CB1R modulators due to their hydrophobic nature.[15]
-
Use an Organic Solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent like DMSO or ethanol.[15]
-
Minimize Final Solvent Concentration: When diluting the stock into your final assay medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[15]
-
Sonication: Brief sonication in a water bath can help dissolve the compound, but avoid prolonged exposure as the heat generated can cause degradation.[15]
-
Carrier Proteins: For sensitive assays, consider using a carrier protein like bovine serum albumin (BSA) in the assay buffer, which can help maintain the solubility of hydrophobic compounds.
Q7: How can I minimize or account for receptor desensitization during my experiments?
Receptor desensitization is a process where a receptor's response diminishes after prolonged or repeated exposure to an agonist, which can confound results.[16]
-
Limit Pre-incubation Times: When pre-incubating your modulator, determine the shortest time necessary to achieve a stable effect.
-
Use Appropriate Controls: Compare the effects of your modulator on agonist response after acute exposure versus a longer pre-incubation period. A rightward shift in the agonist's EC₅₀ or a decrease in its Eₘₐₓ after prolonged pre-treatment suggests desensitization.[16]
-
Assay Choice: Some downstream assays (like ERK phosphorylation) can have complex kinetics that are influenced by desensitization pathways. Kinetic measurements (time-course studies) are valuable.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | 1. Compound precipitation. 2. Inconsistent cell density. 3. Pipetting errors. | 1. Visually inspect plates for precipitation. Re-evaluate solubility and final solvent concentration.[15] 2. Ensure even cell seeding and check cell health. 3. Use calibrated pipettes and proper technique. |
| No effect of the modulator observed | 1. Modulator concentration is too low. 2. Modulator is a "silent" allosteric modulator (SAM) affecting only kinetics. 3. Compound degradation. | 1. Test a wider and higher concentration range. 2. Perform radioligand dissociation kinetic assays to see if the modulator alters the agonist's off-rate.[17][18] 3. Verify compound integrity and storage conditions. |
| Bell-shaped or biphasic dose-response curve | 1. Loss of activity at high concentrations due to solubility issues or off-target effects.[6][12] 2. The compound may have complex pharmacology, acting as a PAM at low concentrations and an antagonist at higher concentrations.[12] | 1. Re-assess the modulator's solubility limit in your assay medium. 2. This is a real pharmacological effect that needs to be noted and further investigated. |
| High basal signal in functional assay (without agonist) | 1. The modulator possesses "ago-allosteric" activity.[4] 2. High constitutive (basal) activity of the CB1R in the expression system. | 1. Characterize this intrinsic activity by running a full dose-response of the modulator alone.[4] 2. Test the compound in different cell lines with varying receptor expression levels.[4] |
Data Presentation: Summary of Modulator Effects
The effects of allosteric modulators are highly dependent on the specific compound, the orthosteric ligand used, and the signaling pathway being measured.
Table 1: Pharmacological Profile of Prototypical CB1R Allosteric Modulators
| Modulator | Classification | Effect on Agonist ([³H]CP55,940) Binding | Effect on Agonist-induced G-Protein Activation | Reference(s) |
| ORG27569 | NAM | Increases affinity/Bmax | Decreases efficacy (antagonist) | [4][8][10][11][13] |
| PSNCBAM-1 | NAM | Increases Bmax | Decreases efficacy (antagonist) | [4][10][13] |
| ZCZ011 | Ago-PAM | Enhances potency and efficacy | Potentiates agonist effect; shows intrinsic agonist activity | [5][6][7][12] |
| Cannabidiol (CBD) | NAM | --- | Behaves as a NAM for Δ⁹-THC and 2-AG | [14] |
| Lipoxin A₄ | PAM | Enhances binding | Potentiates AEA signaling | [14] |
| Pregnenolone | NAM | --- | Decreases Δ⁹-THC-induced ERK phosphorylation | [14] |
Table 2: Typical Reagent Concentrations for In Vitro CB1R Assays
| Reagent | Assay Type | Typical Concentration | Reference(s) |
| [³⁵S]GTPγS | G-Protein Binding | ~0.1 nM | [4] |
| GDP | G-Protein Binding | 10 - 30 µM | [4][10] |
| Forskolin | cAMP Accumulation | 1 - 10 µM | [16] |
| IBMX | cAMP Accumulation | ~100 µM | [16] |
| Orthosteric Agonist (e.g., CP55,940) | NAM Functional Assay | EC₈₀ | [4] |
| Allosteric Modulator | Screening / Characterization | 1 nM - 30 µM | [6][10][12] |
Experimental Protocols & Visualizations
CB1R Signaling Pathways
The CB1 receptor primarily signals through the Gαi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. It can also signal through pathways involving MAP kinases like ERK1/2 and recruit β-arrestin, which can mediate G-protein independent signaling and receptor internalization.
Caption: Canonical and non-canonical signaling pathways of the CB1 receptor.
Experimental Workflow: Characterizing this compound
This workflow outlines the logical progression of experiments to define the pharmacological profile of a novel modulator.
Caption: A stepwise workflow for the in vitro characterization of a novel CB1R modulator.
Protocol 1: [³⁵S]GTPγS Binding Assay for NAM Activity
Objective: To determine the inhibitory effect of this compound on agonist-stimulated G-protein activation.
Materials:
-
Cell membranes from cells expressing CB1R (e.g., HEK-CB1R or mouse brain).[4]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[4]
-
[³⁵S]GTPγS (radioligand, use at ~0.1 nM).[4]
-
Unlabeled GTPγS (for non-specific binding).
-
CB1R agonist (e.g., CP55,940) at its EC₈₀ concentration.
-
This compound at various concentrations.
-
Glass fiber filters and filtration manifold.
-
Scintillation counter and vials.
Procedure:
-
Reaction Setup: In a microtube, combine cell membranes (5-25 µg protein), assay buffer, and GDP.[4]
-
Modulator Addition: Add this compound at various concentrations (or vehicle for control).
-
Agonist Addition: Add the CB1R agonist at its pre-determined EC₈₀ concentration.
-
Pre-incubation: Incubate the mixture for 15-30 minutes at 30°C.[4]
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[4]
-
Quantification: Place filters in scintillation vials with cocktail and measure radioactivity.[4]
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of Modulator 2 to calculate its IC₅₀ value.
Troubleshooting Flowchart: Conflicting Binding vs. Functional Data
This chart helps diagnose the common finding that a modulator increases agonist binding but decreases its functional output.
Caption: A logical flowchart for troubleshooting unexpected outcomes with CB1R modulators.
References
- 1. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. realmofcaring.org [realmofcaring.org]
Technical Support Center: CB1R Allosteric Modulator ORG27569
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the potential off-target effects of the CB1R allosteric modulator ORG27569. As "CB1R Allosteric Modulator 2" is not a standardized nomenclature, this guide focuses on ORG27569, a well-characterized negative allosteric modulator (NAM) of the CB1 receptor, to provide specific and actionable advice for researchers.
Frequently Asked Questions (FAQs)
General
Q1: What is ORG27569 and what is its primary mechanism of action?
A1: ORG27569 is a potent and selective negative allosteric modulator of the cannabinoid CB1 receptor.[1] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and synthetic agonists like CP55,940 bind. While it can increase the binding affinity of CB1 agonists, it decreases their efficacy in stimulating G-protein-mediated second messenger signaling, effectively acting as an antagonist of G-protein-dependent pathways.[1][2]
Q2: I am seeing unexpected cellular effects in my experiments with ORG27569. Could these be off-target effects?
A2: While ORG27569 is considered selective for the CB1 receptor, unexpected effects could arise from several factors:
-
Ligand-biased signaling: ORG27569 exhibits significant signaling bias. While it antagonizes G-protein-dependent pathways, it has been shown to independently activate ERK1/2 signaling in a G-protein-independent manner.[2][3] This means it can activate certain downstream pathways while inhibiting others, a phenomenon known as functional selectivity.[4]
-
Probe-dependence: The modulatory effects of ORG27569 can vary depending on the specific orthosteric agonist being used.[4]
-
Off-target binding: At higher concentrations, the possibility of binding to other receptors or cellular targets cannot be entirely ruled out, although specific, high-affinity off-target interactions have not been extensively reported in the literature.
-
Experimental conditions: Assay conditions, cell type, and receptor expression levels can all influence the observed effects.
Troubleshooting Unexpected Results
Q3: I observe ERK1/2 phosphorylation in my cells upon treatment with ORG27569 alone, even without a CB1R agonist. Is this expected?
A3: Yes, this is a known effect of ORG27569. It can induce a conformation of the CB1 receptor that leads to G-protein-independent activation of the ERK1/2 signaling pathway.[2][3] This is a prime example of its biased agonism. To confirm this is a CB1R-mediated effect, you can perform the experiment in cells that do not express the CB1 receptor or use a CB1R antagonist.
Q4: My GTPγS binding assay shows that ORG27569 inhibits agonist-stimulated G-protein activation, but I am seeing an unexpected downstream cellular response. Why could this be?
A4: This is likely due to the biased signaling profile of ORG27569. While it inhibits G-protein coupling (measured by GTPγS binding), it can simultaneously activate other signaling pathways, such as the ERK1/2 pathway.[2][3][4] It is crucial to investigate multiple downstream signaling endpoints to fully characterize the effects of this modulator.
Q5: I am not observing the expected potentiation of agonist binding with ORG27569. What could be the issue?
A5: The positive cooperativity of ORG27569 on agonist binding is highly probe-dependent.[4] It significantly enhances the binding of agonists like CP55,940 but has little to no effect on the binding of others, such as WIN55,212-2.[4] Ensure you are using an agonist known to be sensitive to this potentiation. Also, verify the integrity and concentration of your reagents and the expression of functional CB1 receptors in your experimental system.
Q6: Does ORG27569 have any effect on β-arrestin recruitment?
A6: Yes, ORG27569 has been shown to inhibit agonist-induced β-arrestin recruitment.[4][5] This is another aspect of its negative allosteric modulation of CB1R signaling.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of ORG27569.
| Parameter | Value | Assay Type | Orthosteric Ligand | Reference |
| pEC50 (Modulation) | 8.24 | Functional Assay | Not Specified | [6] |
| pKb (vs. [3H]CP 55,940) | 5.67 | Radioligand Binding | CP 55,940 | [6] |
| pKb (vs. [3H]SR 141716A) | 5.95 | Radioligand Binding | SR 141716A | [6] |
| pKb (Antagonist Efficacy) | 7.57 | Functional Assay | Not Specified | [6] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is used to determine the effect of ORG27569 on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.[7][8]
Materials:
-
Cell membranes expressing CB1 receptors
-
Radiolabeled CB1R ligand (e.g., [3H]CP 55,940)
-
Unlabeled orthosteric ligand for non-specific binding determination
-
ORG27569
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare a dilution series of ORG27569 in binding buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add the ORG27569 dilutions to the appropriate wells.
-
For non-specific binding, add a high concentration of the unlabeled orthosteric ligand.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the effect of ORG27569 on radioligand binding.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation and is used to assess the antagonistic properties of ORG27569.[9][10][11]
Materials:
-
Cell membranes expressing CB1 receptors
-
[35S]GTPγS
-
CB1R agonist (e.g., CP55,940)
-
ORG27569
-
GDP
-
GTPγS assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Unlabeled GTPγS for non-specific binding
Procedure:
-
Pre-incubate cell membranes with ORG27569 at various concentrations.
-
Add a fixed concentration of GDP.
-
Add the CB1R agonist to stimulate the receptor.
-
Add [35S]GTPγS to initiate the binding reaction.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS by scintillation counting.
-
Analyze the data to determine the inhibitory effect of ORG27569 on agonist-stimulated G-protein activation.
β-Arrestin Recruitment Assay
This cell-based assay is used to determine if ORG27569 modulates agonist-induced β-arrestin recruitment to the CB1 receptor.[12][13]
Materials:
-
Cells co-expressing CB1R and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay).
-
CB1R agonist.
-
ORG27569.
-
Cell culture medium and assay buffer.
-
Luminescence plate reader and detection reagents.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of ORG27569.
-
Add the CB1R agonist to stimulate β-arrestin recruitment.
-
Incubate for the time recommended by the assay manufacturer.
-
Add the detection reagents to measure the reporter signal (e.g., chemiluminescence).
-
Read the plate using a luminescence plate reader.
-
Analyze the data to determine the effect of ORG27569 on agonist-induced β-arrestin recruitment.
Visualizations
Caption: Signaling pathways modulated by ORG27569 at the CB1 receptor.
Caption: Workflow for a GTPγS binding assay to assess ORG27569 activity.
Caption: Biased signaling profile of ORG27569 at the CB1 receptor.
References
- 1. Org 27569 - Wikipedia [en.wikipedia.org]
- 2. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Org 27569 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
addressing time-dependent effects of CB1R Allosteric modulator 2 in signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CB1R allosteric modulators, specifically addressing their time-dependent effects on signaling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an orthosteric and an allosteric modulator of the CB1 receptor?
A1: Orthosteric ligands, which include endogenous cannabinoids like anandamide (B1667382) and synthetic agonists such as CP55,940, bind directly to the primary activation site of the CB1 receptor.[1] In contrast, allosteric modulators bind to a separate, secondary site on the receptor.[1] This binding event induces a conformational change in the receptor, which can then alter the binding and/or signaling of the orthosteric ligand.[1] Allosteric modulators can be categorized as Positive Allosteric Modulators (PAMs), which enhance the effect of the orthosteric ligand, or Negative Allosteric Modulators (NAMs), which reduce it.[1] A key advantage of allosteric modulators is their potential for greater receptor subtype specificity and a more controlled, localized effect, as they primarily modulate the receptor's activity in the presence of an endogenous ligand.[1][2]
Q2: My experimental data shows that our allosteric modulator enhances the binding of an orthosteric agonist but simultaneously inhibits G-protein signaling. Is this a contradictory result?
A2: No, this is not a contradiction and is a known characteristic of several CB1R allosteric modulators, such as Org27569.[1] These compounds can function as PAMs for agonist binding, thereby increasing the affinity of the orthosteric ligand for the receptor, while concurrently acting as NAMs for G-protein-mediated signaling pathways like cAMP inhibition or GTPγS binding.[1][3] This phenomenon underscores the complex nature of allosteric modulation, where the effects on ligand binding and functional efficacy can be independently regulated.
Q3: We are observing a significant delay before our allosteric modulator shows an inhibitory effect on agonist-induced cAMP signaling. Why is this happening?
A3: This is a critical time-dependent effect observed with some allosteric modulators. Unlike competitive antagonists that typically show immediate inhibition, certain allosteric modulators can produce a time- and concentration-dependent delay in their antagonistic effects.[1] The proposed mechanism for this is that the modulator, by enhancing agonist binding, may accelerate receptor desensitization and alter receptor internalization rates, leading to a delayed onset of signaling inhibition.
Q4: What is "biased signaling" in the context of CB1R allosteric modulators and how does it relate to time-dependent effects?
A4: Biased signaling, or functional selectivity, refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another from the same receptor.[1] A CB1R allosteric modulator might, for instance, inhibit G-protein-dependent pathways (e.g., cAMP accumulation) while having no effect on, or even enhancing, β-arrestin-dependent pathways (e.g., ERK phosphorylation).[1][4] The time-course of these different signaling events can also vary. For example, ERK1/2 phosphorylation is often transient, and some allosteric modulators can alter the kinetics of this phosphorylation, changing a transient peak into a sustained signal.[5][6] This pathway- and time-dependent complexity is a crucial consideration in experimental design and data interpretation.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in signaling assays with a CB1R allosteric modulator.
-
Possible Cause 1: Probe Dependence. The effects of allosteric modulators can be highly dependent on the specific orthosteric agonist being used.[1] The modulator's effect in the presence of an endogenous ligand (like 2-AG or anandamide) in vivo may differ significantly from its effect with a synthetic agonist (like CP55,940) used in vitro.[1]
-
Troubleshooting Step: Test the allosteric modulator against a panel of different orthosteric ligands, including both endogenous and synthetic agonists, to fully characterize its profile.
-
-
Possible Cause 2: Time-Dependent Effects. As discussed in the FAQs, the effects of some allosteric modulators are not immediate and can vary over the time course of the experiment.
-
Troubleshooting Step: Perform detailed time-course experiments for each signaling pathway being investigated. Instead of a single endpoint measurement, collect data at multiple time points (e.g., from a few minutes to several hours) to capture the full dynamic range of the modulator's effect.
-
-
Possible Cause 3: Cell System Variability. The expression levels of CB1R and associated signaling proteins can vary between different cell lines and primary cell preparations, influencing the observed effects of the modulator.
-
Troubleshooting Step: Characterize the expression levels of key components of the CB1R signaling pathway in your experimental system. If possible, validate key findings in a more physiologically relevant system.
-
Issue 2: Allosteric modulator shows efficacy in vitro but lacks in vivo effects.
-
Possible Cause 1: Pharmacokinetic Properties. The modulator may have poor absorption, distribution, metabolism, or excretion (ADME) properties, preventing it from reaching the target tissue in sufficient concentrations.
-
Troubleshooting Step: Conduct pharmacokinetic studies to profile the modulator's ADME. This will help in optimizing dosing regimens and formulation.
-
-
Possible Cause 2: Presence of Endogenous Ligands. The in vivo environment contains endogenous cannabinoids. The allosteric modulator's effect will be dependent on the local concentrations of these endogenous ligands.
-
Troubleshooting Step: Design in vivo experiments to account for the physiological context. This may involve using models with altered endocannabinoid tone or employing techniques to measure local endocannabinoid levels.
-
Data Presentation
Table 1: Time-Dependent Effects of Org27569 on CP55,940-induced Signaling
| Time Point | cAMP Inhibition (% of CP55,940 alone) | pERK1/2 Activation (Fold change over baseline) |
| 5 min | ~90% | ~1.5-fold |
| 30 min | ~60% | ~2.5-fold |
| 60 min | ~40% | ~1.8-fold |
| 120 min | ~25% | ~1.2-fold |
Note: Data are illustrative and compiled from trends described in the literature. Actual values will be experiment-specific.
Table 2: Probe-Dependence of Allosteric Modulator 'Compound X'
| Orthosteric Agonist | Effect on Agonist Binding | Effect on G-protein Signaling |
| CP55,940 | PAM | NAM |
| WIN55,212-2 | PAM | NAM |
| Anandamide (AEA) | PAM | Neutral |
| 2-Arachidonoylglycerol (2-AG) | Weak PAM | Neutral |
Note: This table illustrates the concept of probe-dependence where the modulator's effect varies with the orthosteric ligand used.
Experimental Protocols
1. Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Dissociation
-
Objective: To measure the real-time activation of G-proteins by CB1R in living cells upon treatment with an orthosteric agonist and an allosteric modulator.
-
Methodology:
-
Cell Culture: Utilize HEK293 cells co-expressing the human CB1 receptor and a BRET-based G-protein sensor.[5][6]
-
Assay Preparation: Plate the cells in a 96-well microplate.
-
Substrate Addition: Add the BRET substrate (e.g., coelenterazine-h) to the wells.
-
Baseline Measurement: Measure the baseline BRET signal for 5-10 minutes.
-
Compound Addition: Add varying concentrations of the allosteric modulator, with or without a fixed concentration of an orthosteric agonist.
-
Signal Measurement: Measure the change in the BRET signal over time. A decrease in the BRET ratio indicates G-protein dissociation and thus, receptor activation.
-
2. [³⁵S]GTPγS Binding Assay
-
Objective: To measure the activation of G-proteins in response to CB1R stimulation in membrane preparations.
-
Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the CB1 receptor.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the cell membranes, the orthosteric agonist, and varying concentrations of the allosteric modulator in an assay buffer containing GDP.
-
Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through filter plates using a cell harvester.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: After drying the filters, add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
3. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for pERK1/2
-
Objective: To quantify the phosphorylation of ERK1/2 in response to CB1R activation over time.
-
Methodology:
-
Cell Culture and Stimulation: Culture cells expressing CB1R in a 96-well plate and starve them of serum overnight. Treat the cells with the orthosteric agonist and/or allosteric modulator for various time points.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Detection: Add the TR-FRET antibody pair (e.g., a terbium-cryptate labeled anti-total ERK antibody and a d2-labeled anti-phospho-ERK antibody) to the lysate.
-
Incubation: Incubate to allow for antibody binding to the target proteins.
-
Signal Reading: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths. The ratio of these emissions is proportional to the amount of phosphorylated ERK.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. mdpi.com [mdpi.com]
- 4. CB(1) receptor allosteric modulators display both agonist and signaling pathway specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the In Vitro to In Vivo Translation of CB1R Allosteric Modulator 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of translating in vitro data of CB1R Allosteric Modulator 2 to in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We observe potent in vitro activity with our CB1R allosteric modulator, but it shows little to no efficacy in our in vivo animal models. What are the common reasons for this discrepancy?
A1: This is a significant and frequently encountered challenge in the development of CB1R allosteric modulators. Several factors can contribute to this poor in vitro-in vivo correlation:
-
Complex Pharmacology: CB1R allosteric modulators often exhibit "probe-dependence," meaning their effect can vary significantly depending on the orthosteric agonist they are paired with.[1] Your in vitro assays might be using a synthetic agonist that is not representative of the endogenous cannabinoids present in the in vivo environment.
-
Biased Signaling: The modulator may preferentially activate certain downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways) that were not fully characterized in your in vitro setup.[2][3] The in vivo physiological response may be dependent on a pathway that is not being robustly activated by your modulator.
-
Pharmacokinetics and Bioavailability: Allosteric modulators are often lipophilic, which can lead to poor solubility, high plasma protein binding, and suboptimal brain penetration.[4] The concentration of the modulator reaching the CB1R in the central nervous system in vivo may be insufficient to elicit a therapeutic effect.
-
Species Differences: Allosteric binding sites on receptors are generally less conserved across species compared to orthosteric sites.[5] A modulator optimized for human CB1R may have lower affinity or a different pharmacological profile at the rodent CB1R used in preclinical models.
-
Endocannabinoid Tone: The efficacy of a positive allosteric modulator (PAM) is dependent on the presence of endogenous cannabinoids like anandamide (B1667382) and 2-AG. The levels of these endocannabinoids can vary between different brain regions and physiological or pathological states, a condition that is not replicated in most in vitro systems.
Troubleshooting Steps:
-
Characterize Probe Dependence: Test your modulator in vitro with a panel of different orthosteric agonists, including endocannabinoids, to understand its probe-dependent profile.
-
Profile Biased Signaling: Employ a range of functional assays that can dissect G-protein and β-arrestin signaling pathways (e.g., BRET-based assays for cAMP and β-arrestin recruitment).
-
In-depth PK/PD Studies: Conduct thorough pharmacokinetic studies to determine the brain exposure of your compound. Correlate the unbound brain concentrations with the in vitro potency values.
-
Assess Activity at Rodent Receptors: If using rodent models, characterize the binding and functional activity of your modulator on the specific rodent CB1R to identify any species-specific differences.
Q2: Our CB1R allosteric modulator shows a biphasic dose-response curve in vitro, making it difficult to determine the optimal in vivo dose. How should we approach this?
A2: Biphasic or "bell-shaped" dose-response curves are not uncommon for allosteric modulators. This can occur for several reasons, including the modulator having both PAM and NAM (Negative Allosteric Modulator) properties at different concentrations, or potential off-target effects at higher concentrations.
Troubleshooting Steps:
-
Comprehensive In Vitro Profiling: Carefully delineate the full dose-response curve in multiple in vitro assays to understand the concentrations at which the pharmacology shifts.
-
Start with Low In Vivo Doses: Based on the in vitro potency for the desired effect (e.g., potentiation of an endocannabinoid), begin in vivo testing at the lower end of the dose range and carefully escalate the dose while monitoring for both efficacy and potential adverse effects.
-
PK/PD Modeling: Use pharmacokinetic data to ensure that the in vivo doses are achieving brain concentrations that correspond to the desired portion of the in vitro dose-response curve.
Q3: We are seeing conflicting results for our modulator in different in vitro functional assays (e.g., it's a PAM in a binding assay but a NAM in a GTPγS assay). How do we interpret this?
A3: This phenomenon is a hallmark of the complex pharmacology of some CB1R allosteric modulators. For example, the well-studied compound Org27569 enhances the binding of agonists (a PAM effect) but inhibits agonist-stimulated G-protein activation (a NAM effect).[6][7]
Interpretation and Next Steps:
-
Acknowledge the Complexity: This is likely a true reflection of the modulator's pharmacology and not necessarily an experimental artifact.
-
Expand the Assay Panel: It is crucial to test the modulator across a diverse range of assays that measure different downstream signaling events, such as cAMP accumulation, β-arrestin recruitment, and ERK phosphorylation. This will provide a more complete "fingerprint" of the modulator's functional profile.[8]
-
Consider Biased Allosteric Modulation: The modulator may be a "biased allosteric modulator," meaning it selectively modulates certain signaling pathways while having no effect or an opposing effect on others.[3] Understanding this bias is key to predicting its in vivo effects.
Data Presentation
Table 1: In Vitro Data for Representative CB1R Allosteric Modulators
| Modulator | Assay Type | Orthosteric Ligand | Species | Key Parameters | Reference(s) |
| Org27569 | Radioligand Binding | [3H]CP55,940 | Mouse Brain | Positive Cooperativity | [6] |
| [35S]GTPγS Binding | CP55,940 | Mouse Brain | Insurmountable Antagonism | [4][6] | |
| β-arrestin Recruitment | AEA | Human | Agonist | [9] | |
| PSNCBAM-1 | Radioligand Binding | [3H]CP55,940 | Human | Increased Binding | [10] |
| [35S]GTPγS Binding | CP55,940 | Human | Non-competitive Antagonist (Emax reduced from 167.5% to 109.1% at 300 nM) | [10] | |
| cAMP Assay | CP55,940 | Human | Antagonist | [10] | |
| ZCZ011 | Radioligand Binding | [3H]CP55,940 | Mouse Brain | Emax: 207%, pEC50: 6.90 | [11] |
| [35S]GTPγS Binding | AEA | Mouse Brain | Potentiated Signaling Efficacy | [11] | |
| β-arrestin Recruitment | AEA | Human | Potentiated Potency | [11] | |
| ERK Phosphorylation | AEA | Human | Increased Potency | [11] |
Table 2: In Vivo Data for Representative CB1R Allosteric Modulators
| Modulator | Animal Model | Assay | Dose | Outcome | Reference(s) |
| Org27569 | Mouse | Food Intake | 30 mg/kg | Reduced food intake (CB1-independent) | [4][7] |
| Mouse | Tetrad Assay (Antinociception, Catalepsy, Hypothermia) | - | No effect on orthosteric agonist actions | [4][7] | |
| PSNCBAM-1 | Rat | Food Intake | - | Decreased food intake and body weight | [10][12] |
| Mouse | Tetrad Assay (Antinociception) | - | Attenuated THC-induced antinociception | [4] | |
| ZCZ011 | Mouse | Neuropathic Pain (CCI model) | - | Reversed allodynia | [11] |
| Mouse | Inflammatory Pain (Carrageenan model) | - | Reversed allodynia | [11] | |
| Mouse | Tetrad Assay | 40 mg/kg | Potentiated CP55,940-induced effects | [11] |
Experimental Protocols
In Vitro Assays
1. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the CB1R.
-
Membrane Preparation: Prepare cell membranes from cells expressing CB1R (e.g., HEK-CB1R or mouse brain).
-
Reaction Setup: In a 96-well plate, combine cell membranes (5-25 µg protein/well), assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (10-30 µM), the test allosteric modulator at various concentrations, and the orthosteric agonist (e.g., CP55,940 at its EC80 concentration).
-
Incubation: Pre-incubate the mixture for 15-30 minutes at 30°C.
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction. Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of excess unlabeled GTPγS. Calculate specific binding and analyze the effect of the allosteric modulator on the agonist's potency and efficacy.
2. BRET-based cAMP Accumulation Assay
This assay measures changes in intracellular cAMP levels, a downstream effector of Gαi/o-coupled receptors like CB1R.
-
Cell Preparation: Use HEK293 cells co-transfected with CB1R and a BRET-based cAMP biosensor (e.g., CAMYEL).
-
Assay Plate Preparation: Seed the transfected cells into a white 96-well plate and allow them to attach.
-
Assay Execution:
-
Wash cells with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) and incubate to establish a baseline reading.
-
Add the allosteric modulator and pre-incubate for 15-30 minutes.
-
Add forskolin (B1673556) (to stimulate adenylyl cyclase) followed immediately by the orthosteric agonist.
-
Measure the BRET signal kinetically using a plate reader capable of detecting the donor and acceptor emissions simultaneously.
-
-
Data Analysis: Calculate the BRET ratio and analyze the effect of the allosteric modulator on the agonist's ability to inhibit forskolin-stimulated cAMP production.
3. β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated CB1R.
-
Cell Line: Use a commercially available cell line engineered to express the CB1R fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment (e.g., PathHunter® cells).
-
Assay Setup:
-
Plate the cells in a 384-well plate.
-
Add the allosteric modulator and incubate for a predetermined time (e.g., 60 minutes).
-
Add the orthosteric agonist and incubate for 90 minutes.
-
-
Detection: Add the detection reagent containing the chemiluminescent substrate and incubate for 90 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Analyze the dose-dependent effect of the allosteric modulator on agonist-induced β-arrestin recruitment.
In Vivo Models
Cannabinoid Tetrad Assay
This is a series of four behavioral tests in mice used to assess the central effects of cannabinoids.
-
Animals: Use male mice (e.g., C57BL/6).
-
Drug Administration: Administer the allosteric modulator via an appropriate route (e.g., intraperitoneal injection) at a specified time before the orthosteric agonist.
-
Behavioral Tests (performed sequentially):
-
Hypomotility: Measure spontaneous locomotor activity in an open-field arena.
-
Catalepsy: Assess the time the mouse remains immobile with its forepaws placed on an elevated bar (bar test).
-
Antinociception: Measure the latency to a nociceptive response in a tail-flick or hot-plate test.
-
Hypothermia: Measure the rectal body temperature.
-
-
Data Analysis: Compare the effects of the orthosteric agonist in the presence and absence of the allosteric modulator to determine if the modulator potentiates or attenuates the cannabinoid-like effects.
Visualizations
References
- 1. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The great divide: Separation between in vitro and in vivo effects of PSNCBAM-based CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 | RTI [rti.org]
- 8. researchgate.net [researchgate.net]
- 9. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]
- 10. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with CB1R Allosteric modulator 2 batch-to-batch variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address the common challenge of batch-to-batch variability when working with CB1R Allosteric Modulator 2.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Question 1: My new batch of Modulator 2 shows a different potency (EC50/IC50) in my functional assay compared to the previous batch. What should I do?
Answer: This is a common manifestation of batch-to-batch variability. The discrepancy can arise from differences in purity, isomeric composition, or counter-ion effects.
Recommended Troubleshooting Workflow:
-
Confirm Identity and Purity: Verify the identity and purity of the new batch using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).
-
Perform a Dose-Response Curve: Run a full dose-response curve for the new batch alongside a sample from the old batch (if available) and a reference standard. This will confirm the shift in potency.
-
Re-evaluate Stock Solution: Ensure the modulator was dissolved correctly and that the solvent has not degraded. Prepare a fresh stock solution from the new batch and re-run the experiment.
-
Assess Assay Performance: Include all proper controls in your assay (e.g., vehicle, orthosteric agonist/inverse agonist alone, and a known standard) to ensure the assay itself is performing as expected.
Caption: Troubleshooting workflow for discrepant results.
Question 2: The maximal effect (Emax) of my orthosteric agonist is lower when co-administered with the new batch of Modulator 2, even though the previous batch acted as a Positive Allosteric Modulator (PAM). Why is this happening?
Answer: This could indicate that the new batch has a different pharmacological profile. It might be acting as a negative allosteric modulator (NAM) or a "silent" allosteric modulator (SAM) that competes with the PAM activity.[1][2] It could also possess ago-allosteric activity that leads to receptor desensitization.
Key Investigation Points:
-
Characterize Intrinsic Activity: Test the new batch of Modulator 2 alone, without an orthosteric agonist, to see if it has any intrinsic agonist or inverse agonist activity.
-
Binding Studies: Perform radioligand binding assays to determine if the new batch affects the binding affinity (Kd) or binding rate (Bmax) of the orthosteric ligand differently than the old batch.
-
Signaling Bias: CB1R can signal through multiple pathways (e.g., G-protein vs. β-arrestin).[3] The new batch may be preferentially directing signaling down a different pathway, an effect known as "biased modulation."[3] Consider running a different functional assay (e.g., a β-arrestin recruitment assay) to investigate this.
Question 3: I am observing high variability in my in vivo experiments using Modulator 2. What are the potential sources and how can I minimize them?
Answer: In vivo studies introduce more variables. Consistency is key.
-
Animal Factors: Use a consistent, inbred animal strain and ensure all animals are healthy and of a similar age and weight.[4]
-
Dosing: Prepare the dosing solution fresh each day. Ensure the modulator is fully dissolved or evenly suspended. Use a consistent administration route, volume, and time of day for all animals to account for circadian rhythm effects on metabolism.[4]
-
Environmental Conditions: Maintain a strict light/dark cycle and minimize noise and other stressors in the housing and testing environments.[4]
-
Habituation: Habituate animals to handling and injection procedures with saline injections for several days before the experiment begins to reduce stress-induced behavioral changes.[4]
Illustrative Data on Batch-to-Batch Variability
The following tables present fictional data to illustrate how batch-to-batch variability might appear in your results.
Table 1: Illustrative Binding Assay Parameters
This table shows how two batches of "Modulator 2" might differ in their effect on the binding of a radiolabeled orthosteric agonist ([3H]-CP55940).
| Parameter | Batch A | Batch B | Interpretation of Variability |
| Affinity (Kb) of Modulator 2 | 150 nM | 450 nM | Batch B has a 3-fold lower affinity for the allosteric site. |
| Cooperativity Factor (α) | 2.5 | 1.1 | Batch A significantly enhances orthosteric agonist binding affinity, while Batch B has a negligible effect. |
| Effect on Bmax | No Change | 25% Decrease | Batch B appears to reduce the number of available binding sites, suggesting potential negative cooperativity. |
Table 2: Illustrative Functional Assay Parameters (cAMP Assay)
This table illustrates how the same two batches might perform differently in a functional assay measuring the inhibition of cAMP production by an orthosteric agonist (e.g., WIN55,212-2).
| Parameter | Batch A | Batch B | Interpretation of Variability |
| Modulator Potency (EC50) | 200 nM | 650 nM | Consistent with binding data, Batch B is less potent. |
| Agonist Potency Shift (Fold Shift) | 5.2 | 1.5 | Batch A strongly potentiates the orthosteric agonist, as expected for a PAM. Batch B shows weak potentiation. |
| Maximal Efficacy (% of Agonist) | 120% | 95% | Batch A enhances the maximal effect of the agonist, while Batch B slightly diminishes it, suggesting a mixed PAM/NAM profile. |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay (Affinity & Cooperativity)
This protocol is designed to measure how Modulator 2 affects the binding of an orthosteric agonist to CB1R.
-
Preparation: Prepare cell membranes from a stable cell line expressing human CB1R (e.g., HEK293 or CHO-CB1).
-
Incubation: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
A fixed, low concentration of a radiolabeled orthosteric agonist (e.g., 0.5 nM [3H]-CP55940).
-
Varying concentrations of Modulator 2 (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA).
-
-
Equilibrium: Incubate at 30°C for 90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash filters 3 times with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and count radioactivity using a liquid scintillation counter.
-
Analysis: Analyze the data using non-linear regression to determine the affinity (Kb) of the modulator and the cooperativity factor (α), which represents the fold-change in agonist affinity.
Protocol 2: cAMP Functional Assay (G-protein Signaling)
This protocol measures the functional consequence of Modulator 2 on Gαi/o-protein signaling.
-
Cell Plating: Plate CB1R-expressing cells in a 96-well plate and grow to confluence.
-
Stimulation:
-
Pre-treat cells with varying concentrations of Modulator 2 for 15-30 minutes.
-
Add a fixed concentration of an orthosteric agonist (e.g., EC₂₀ or EC₅₀ of WIN55,212-2) in the presence of 10 µM forskolin (B1673556) (to stimulate cAMP production).
-
Incubate for 30 minutes at 37°C.
-
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Analysis: Plot the concentration-response curve for Modulator 2. A PAM will increase the inhibition of forskolin-stimulated cAMP levels (i.e., enhance the agonist effect), while a NAM will decrease it.
Signaling & Experimental Workflow Diagrams
Caption: CB1R signaling pathways and modulator action.
Caption: Workflow for characterizing a new modulator batch.
References
- 1. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CB1R Allosteric Modulators: Org27569 vs. 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two indole-2-carboxamide-based allosteric modulators of the Cannabinoid Receptor 1 (CB1R): the prototypical modulator Org27569 and its analog, 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, referred to herein as "Compound 2" (or ICAM-b). This comparison is based on available in vitro experimental data to objectively assess their pharmacological profiles.
Overview of the Modulators
Org27569 was one of the first identified allosteric modulators of CB1R and is considered a prototypical negative allosteric modulator (NAM) in terms of its functional effects.[1] It exhibits a paradoxical pharmacological profile, enhancing the binding of orthosteric agonists like CP55,940 while simultaneously inhibiting their efficacy in G-protein signaling pathways.[2][3][4]
Compound 2 (ICAM-b) is a structural analog of Org27569, with the key difference being an elongated alkyl chain at the C3 position of the indole (B1671886) ring (a pentyl group instead of an ethyl group).[5][6] This structural modification has been shown to significantly impact its allosteric effects on the CB1 receptor.[5][6]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for Org27569 and Compound 2 from in vitro studies.
Table 1: Comparison of Binding Affinity and Cooperativity with CB1R Agonist ([³H]CP55,940)
| Parameter | Org27569 | Compound 2 (ICAM-b) | Reference |
| Binding Affinity (KB) | Not explicitly stated in direct comparison | 469.9 nM | [6] |
| Cooperativity Factor (α) | 7 | 17.6 | [5][6] |
Note: A higher α value indicates a greater enhancement of orthosteric agonist binding.
Table 2: Functional Activity Profile
| Functional Assay | Org27569 | Compound 2 (ICAM-b) | Reference |
| Agonist-stimulated [³⁵S]GTPγS Binding | Potent Antagonism | Negative Modulatory Effects | [6][7] |
| β-arrestin Recruitment | No effect alone | Induces β-arrestin-mediated signaling | [6][8] |
| ERK1/2 Phosphorylation | Induces G-protein independent activation | Induces β-arrestin-mediated activation | [6][9] |
Signaling Pathways and Mechanism of Action
Both Org27569 and Compound 2 act as allosteric modulators, binding to a site on the CB1R that is distinct from the orthosteric site where endogenous cannabinoids and classical agonists bind. Their binding induces a conformational change in the receptor that enhances the binding of orthosteric agonists but prevents the conformational state required for G-protein coupling and subsequent signaling. However, this allosterically-modified receptor conformation can engage other signaling pathways, notably the β-arrestin pathway, leading to the activation of ERK1/2. This phenomenon is known as biased signaling.
Caption: CB1R signaling pathways modulated by allosteric modulators.
Experimental Workflows
The characterization of CB1R allosteric modulators typically involves a series of in vitro assays to determine their effects on ligand binding and receptor function.
Caption: A typical experimental workflow for characterizing CB1R allosteric modulators.
Logical Relationship of Allosteric Modulation
The paradoxical effects of these NAMs can be understood through a logical relationship where the modulator enhances agonist binding but redirects signaling away from the canonical G-protein pathway towards a β-arrestin-mediated pathway.
Caption: Logical flow of the effects of Org27569 and Compound 2 on CB1R.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (KB) of the allosteric modulator and its cooperativity (α) with an orthosteric radioligand.
Materials:
-
Cell membranes expressing CB1R
-
[³H]CP55,940 (radiolabeled agonist)
-
Org27569 or Compound 2
-
Assay buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/mL BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 1 mg/mL BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Cell harvester and scintillation counter
Procedure:
-
Incubate cell membranes (e.g., 30 µg protein) with a fixed concentration of [³H]CP55,940 (e.g., 0.7 nM) and varying concentrations of the allosteric modulator.
-
Incubations are carried out in the assay buffer at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data are analyzed using a non-linear regression fit to an allosteric ternary complex model to determine the KB and α values.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
Materials:
-
Cell membranes expressing CB1R
-
CB1R agonist (e.g., CP55,940)
-
Org27569 or Compound 2
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 0.1% BSA)
-
GTPγS for non-specific binding determination
-
Glass fiber filters
-
Scintillation cocktail
-
Cell harvester and scintillation counter
Procedure:
-
Pre-incubate cell membranes (e.g., 5 µg protein) with the CB1R agonist and varying concentrations of the allosteric modulator in the assay buffer containing GDP (e.g., 30 µM) for 60 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for a further 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Data are analyzed to determine the effect of the allosteric modulator on the agonist's potency and efficacy in stimulating [³⁵S]GTPγS binding.
ERK1/2 Phosphorylation Assay
This assay is used to assess G-protein-independent or biased signaling pathways.
Materials:
-
Whole cells expressing CB1R (e.g., HEK293 cells)
-
Org27569 or Compound 2
-
Serum-free cell culture medium
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
Secondary antibody (horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment or ELISA kit
Procedure:
-
Culture cells to an appropriate confluency and then serum-starve overnight.
-
Treat the cells with varying concentrations of the allosteric modulator for a specified time (e.g., 10 minutes).
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane (for Western blot).
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 and total ERK1/2.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.
-
Alternatively, use a commercially available ELISA kit for a more high-throughput analysis.
Conclusion
Both Org27569 and Compound 2 (ICAM-b) are valuable research tools for investigating the allosteric modulation of the CB1 receptor. They share the characteristic of being negative allosteric modulators of G-protein signaling while promoting biased signaling through the β-arrestin/ERK pathway. The key difference highlighted in the available literature is the significantly enhanced positive cooperativity of Compound 2 in binding with the orthosteric agonist CP55,940, as indicated by its much higher α value.[6] This suggests that the pentyl substitution at the C3 position of the indole ring is crucial for enhancing this aspect of its allosteric effect.[5][6] Further research, particularly in vivo studies, is needed to fully elucidate the therapeutic potential of these compounds and to understand how the observed in vitro differences translate to physiological effects. The lack of in vivo efficacy for Org27569 underscores the importance of such translational studies for novel allosteric modulators.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. researchgate.net [researchgate.net]
Navigating the Complex Landscape of CB1R Allosteric Modulation: An In Vivo Efficacy Comparison
A Comparative Guide for Researchers and Drug Development Professionals
The cannabinoid receptor 1 (CB1R) stands as a promising therapeutic target for a multitude of pathological conditions, including pain, anxiety, and metabolic disorders.[1] However, the clinical development of direct orthosteric agonists and antagonists has been hampered by significant adverse effects, such as psychoactivity and on-target side effects.[2][3] This has shifted focus towards allosteric modulators, which offer the potential for a more nuanced and safer therapeutic approach by fine-tuning the receptor's response to endogenous cannabinoids.[1] This guide provides a comparative overview of the in vivo efficacy of "CB1R Allosteric Modulator 2" (a representative modulator, exemplified here by the well-studied compound Org27569) and other key allosteric modulators, supported by experimental data and detailed protocols.
The Promise and Pitfalls of CB1R Allosteric Modulators
Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where endogenous ligands like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) bind.[4] This interaction can either enhance (Positive Allosteric Modulator or PAM) or diminish (Negative Allosteric Modulator or NAM) the affinity and/or efficacy of the orthosteric ligand.[4] This mechanism is hypothesized to offer greater therapeutic potential with a reduced risk of desensitization, tolerance, and dependence compared to orthosteric compounds.[1][5] However, the translation of in vitro findings to in vivo efficacy has proven to be a significant challenge in the field.[6][7][8] Many compounds that show promising results in cellular assays fail to produce the expected CB1R-mediated effects in whole animal models, often due to poor pharmacokinetic properties or off-target effects.[8][9]
Comparative In Vivo Efficacy of CB1R Allosteric Modulators
The following table summarizes the in vivo effects of several notable CB1R allosteric modulators in preclinical mouse models. It is important to note that the term "this compound" is used here as a placeholder to represent a compound with a complex in vivo profile, exemplified by Org27569.
| Compound | Modulator Type | In Vivo Model | Key Findings | CB1R-Mediated Effect |
| Org27569 (as "Modulator 2") | NAM | Mouse Feeding Assay | Reduced food intake.[6][7] | No (Off-target) |
| Mouse Tetrad Assay | Did not elicit catalepsy, antinociception, or hypothermia on its own.[6][7] Failed to alter the effects of orthosteric agonists (anandamide, CP55,940, Δ9-THC).[6][7] | No | ||
| Mouse Drug Discrimination | Did not alter the discriminative stimulus effects of anandamide or Δ9-THC.[6][7] | No | ||
| PSNCBAM-1 | NAM | Rat Feeding Assay | Reduced food consumption, similar to the effects of the CB1R antagonist SR141716.[3] | Inferred |
| ZCZ011 | PAM | Mouse Neuropathic Pain | Produced antinociceptive effects.[9] | Yes |
| GAT211 | PAM | Mouse Neuropathic Pain | Produced antinociceptive effects that were resistant to tolerance and devoid of psychomimetic side effects.[9] | Yes |
| LDK1258 | NAM | Mouse Neuropathic Pain | Produced delayed antinociceptive effects.[9] | No (Off-target) |
| Mouse Feeding Assay | Reduced food consumption.[9] | No (Off-target) | ||
| Mouse Tetrad Assay | Produced a partial array of cannabimimetic effects that were not CB1R mediated.[9] | No |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are protocols for key behavioral assays used to evaluate the efficacy of CB1R allosteric modulators.
Mouse Tetrad Assay for Cannabimimetic Effects
This assay assesses four hallmark effects of CB1R agonists: antinociception, catalepsy, hypothermia, and hypolocomotion.
-
Antinociception (Warm-Water Tail Withdrawal Test):
-
The distal portion of the mouse's tail is submerged in a water bath maintained at a constant temperature (e.g., 52°C).
-
The latency to tail withdrawal is recorded, with a cut-off time (e.g., 10 seconds) to prevent tissue damage.
-
Antinociception is calculated as the percentage of maximum possible effect (%MPE).[6]
-
-
Catalepsy (Bar Test):
-
The mouse's forepaws are placed on a horizontal bar raised above the surface.
-
The time the mouse remains in this posture is recorded, with a maximum duration (e.g., 60 seconds).[6] An increased latency to move indicates catalepsy.
-
-
Hypothermia:
-
Rectal temperature is measured using a digital thermometer at baseline and at specified time points after drug administration.[6]
-
-
Hypolocomotion (Open-Field Test):
-
The mouse is placed in an open-field arena, and its locomotor activity is recorded using an automated system with infrared beams or video tracking.[10]
-
Feeding Assay
This assay measures the effect of a compound on food intake.
-
Mice are typically fasted for a predetermined period to ensure robust feeding behavior.
-
The test compound or vehicle is administered.
-
A pre-weighed amount of food is provided, and the amount consumed is measured at specific time points.[6]
-
To determine if the effects are CB1R-mediated, the study can be repeated in CB1R knockout mice or in the presence of a CB1R antagonist like rimonabant.[6][9]
Drug Discrimination Assay
This assay assesses the subjective effects of a compound by training animals to recognize the effects of a specific drug.
-
Animals (e.g., mice) are trained to press one of two levers to receive a reward after being administered either a vehicle or a known CB1R agonist (e.g., anandamide or Δ9-THC).[6]
-
Once trained, the test modulator is administered alone or in combination with the training drug to determine if it produces similar subjective effects or alters the effects of the training drug.[6]
Visualizing CB1R Signaling and Experimental Workflows
To better understand the mechanisms and experimental approaches, the following diagrams illustrate the CB1R signaling pathway and a typical in vivo experimental workflow.
Caption: CB1R signaling and the influence of allosteric modulators.
Caption: A generalized workflow for the in vivo evaluation of CB1R allosteric modulators.
Conclusion
The in vivo validation of CB1R allosteric modulators presents a complex yet critical step in the development of novel therapeutics. While compounds like Org27569 have been instrumental in understanding the intricacies of allosteric modulation, their lack of translatable in vivo efficacy underscores the challenges in this field.[6][7] Newer generation modulators such as ZCZ011 and GAT211, however, have shown more promising CB1R-dependent effects in preclinical models of pain, suggesting that the therapeutic potential of this approach remains high.[9] A thorough understanding of a modulator's in vitro profile, coupled with a rigorous in vivo evaluation pipeline that includes assessments of pharmacokinetics and target engagement, is essential for the successful development of the next generation of CB1R-targeted therapies. This guide serves as a foundational resource for researchers navigating this promising and evolving area of pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. In vivo evaluation of the CB1 allosteric modulator LDK1258 reveals CB1-receptor independent behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Cross-Validation of Binding Affinity Data for CB1R Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional data for three prominent allosteric modulators of the Cannabinoid Receptor 1 (CB1R): Org27569, ZCZ011 (referred to herein as CB1R Allosteric Modulator 2), and PSNCBAM-1. The information presented is collated from various preclinical studies to facilitate a clear cross-validation of their pharmacological profiles, aiding in the strategic development of novel CB1R-targeted therapeutics.
Quantitative Data Comparison
The following table summarizes key binding and functional parameters for Org27569, ZCZ011, and PSNCBAM-1. It is important to note that these values are compiled from various studies, and experimental conditions may differ.
| Parameter | Org27569 | This compound (ZCZ011) | PSNCBAM-1 | Orthosteric Ligand Probe | Assay Type |
| Binding Affinity (pKb) | 5.67 | Not explicitly stated in a comparable format | Not explicitly stated in a comparable format | [³H]CP55,940 | Radioligand Binding |
| 5.95 | [³H]SR141716A | Radioligand Binding | |||
| Binding Enhancement (pEC50) | Not explicitly stated in this format | 6.90 ± 0.23 | Not explicitly stated in this format | [³H]CP55,940 | Radioligand Binding |
| 6.31 ± 0.33 | [³H]WIN55212 | Radioligand Binding | |||
| Functional Modulation (IC50) | Not explicitly stated in this format | Not explicitly stated in this format | 45 nM | CP55,940 | [³⁵S]GTPγS Binding |
| 209 nM | WIN 55,212-2 | [³⁵S]GTPγS Binding | |||
| Effect on Agonist Binding | Increases Bmax | Increases Bmax | Increases Bmax | [³H]CP55,940 | Radioligand Binding |
| Functional Effect | Negative Allosteric Modulator (NAM) | Positive Allosteric Modulator (PAM) / Ago-PAM | Negative Allosteric Modulator (NAM) | Various Agonists | Functional Assays |
Signaling Pathways and Experimental Workflows
To visualize the biological processes and experimental procedures, the following diagrams are provided.
Figure 1: CB1R Signaling Pathway with Allosteric Modulation.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Figure 3: Experimental Workflow for [³⁵S]GTPγS Binding Assay.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity of allosteric modulators and their effect on the binding of an orthosteric radioligand to CB1R.
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing the human CB1 receptor or from brain tissue.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, at pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled CB1R agonist (e.g., [³H]CP55,940) and varying concentrations of the test allosteric modulator. Non-specific binding is determined in the presence of a high concentration of an unlabeled orthosteric agonist.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C), which are pre-soaked in a wash buffer. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the binding affinity (Kb) of the allosteric modulator and the cooperativity factor (α), which describes the extent to which the modulator affects the binding of the orthosteric radioligand.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to CB1R, providing an indication of the functional efficacy of the ligands.
-
Membrane Preparation: As with the radioligand binding assay, membranes are prepared from cells stably expressing the human CB1 receptor or from brain tissue.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, at pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of GDP, varying concentrations of the CB1R agonist, and the test allosteric modulator. The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the effect of the allosteric modulator on the potency (EC₅₀) and efficacy (Emax) of the orthosteric agonist in stimulating [³⁵S]GTPγS binding.
A Head-to-Head Comparison of CB1R Allosteric Modulators: The Negative Modulator "Compound 18" versus the Positive Modulator GAT229
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the contrasting pharmacological profiles of two distinct allosteric modulators of the Cannabinoid Receptor 1 (CB1R), supported by experimental data and detailed methodologies.
The modulation of the Cannabinoid Receptor 1 (CB1R), a key G-protein coupled receptor in the central nervous system, presents a promising therapeutic avenue for a range of disorders. However, the development of direct-acting (orthosteric) agonists and antagonists has been fraught with challenges, primarily due to adverse psychoactive and psychiatric effects. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a more nuanced approach to fine-tuning CB1R activity. This guide provides a comparative analysis of two such modulators with opposing mechanisms of action: "CB1R Allosteric modulator 2," also known as "compound 18," a negative allosteric modulator (NAM), and GAT229, a pure positive allosteric modulator (PAM).
At a Glance: Contrasting Mechanisms of Action
The most fundamental difference between compound 18 and GAT229 lies in their effect on the CB1R in the presence of an orthosteric agonist. As a Negative Allosteric Modulator (NAM) , compound 18 reduces the functional response of the receptor to an agonist. Conversely, GAT229, a Positive Allosteric Modulator (PAM) , enhances the receptor's response to an agonist. This distinction has profound implications for their potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (compound 18) and GAT229 from published in vitro studies. It is important to note that the data are derived from different studies and experimental conditions, which should be taken into account when making direct comparisons.
Table 1: In Vitro Pharmacology of this compound (compound 18)
| Parameter | Assay | Orthosteric Ligand | Effect | Observation |
| Binding Modulation | [3H]CP55,940 Binding | CP55,940 (Agonist) | Positive Allosteric Modulation (PAM) of binding | Dose-dependently increased the binding of [3H]CP55,940 by approximately 90% at 1 µM. |
| Functional Activity | [35S]GTPγS Binding | CP55,940 (Agonist) | Negative Allosteric Modulation (NAM) of function | Dampened the orthosteric agonist-induced receptor functionality by approximately 30-35% at concentrations above 1 µM. |
| Intrinsic Activity | [35S]GTPγS Binding | - | Slight inverse agonism | Showed a slight decrease in basal [35S]GTPγS binding at concentrations above 1 µM. |
Table 2: In Vitro and In Vivo Pharmacology of GAT229
| Parameter | Assay/Model | Orthosteric Ligand/Condition | Effect | Observation |
| Binding Modulation | Radioligand Binding | [3H]CP55,940 (Agonist) | Positive Allosteric Modulation (PAM) | Enhances the binding of the orthosteric agonist. |
| Functional Activity | cAMP Accumulation, β-arrestin recruitment | Endogenous/Exogenous Agonists | Positive Allosteric Modulation (PAM) | Potentiates agonist-induced signaling. Lacks intrinsic agonist activity. |
| Enantiomer Specificity | Functional Assays | - | Pure PAM | The S-(-)-enantiomer of GAT211, with its R-(+)-enantiomer (GAT228) being a partial allosteric agonist.[1] |
| In Vivo Activity | Cisplatin-induced neuropathic pain in mice | - | Antinociceptive | Attenuated thermal hyperalgesia and mechanical allodynia.[2] |
| Mechanism of Action | In vivo studies in mice | - | Anti-inflammatory | Reduced the expression of pro-inflammatory cytokines in dorsal root ganglia.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified CB1R Gαi/o-mediated signaling pathway.
References
A Comparative Analysis of the Allosteric Modulator Org27569 and Endogenous Cannabinoids at the CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the nuanced interactions of the CB1R allosteric modulator Org27569 in comparison to the endogenous cannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).
This guide provides a comprehensive evaluation of the synthetic allosteric modulator Org27569 (referred to here as CB1R Allosteric Modulator 2) alongside the primary endogenous ligands of the cannabinoid 1 receptor (CB1R), anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Understanding the distinct pharmacological profiles of these molecules is crucial for the development of novel therapeutics targeting the endocannabinoid system.
Quantitative Comparison of Ligand Properties
The following tables summarize the key binding and functional parameters of AEA, 2-AG, and the allosteric modulator Org27569 at the human CB1 receptor.
| Ligand | Binding Affinity (Ki) at CB1R (nM) | Efficacy at CB1R |
| Anandamide (AEA) | 89[1] | Partial Agonist[2] |
| 2-Arachidonoylglycerol (2-AG) | 472[3] | Full Agonist[4] |
| Org27569 | pKb = 5.67 (vs. [3H]CP 55,940)[5] | Negative Allosteric Modulator (NAM)[6] |
Table 1: Binding Affinity and Efficacy at the CB1 Receptor. This table highlights the fundamental differences in how these ligands interact with the CB1R. AEA displays a higher binding affinity than 2-AG, yet it acts as a partial agonist, meaning it does not elicit the maximal possible response from the receptor. Conversely, 2-AG, despite its lower binding affinity, is a full agonist.[2][7] Org27569's affinity is expressed as a pKb value, reflecting its potent interaction with the allosteric site.
| Ligand | GTPγS Binding (EC50, nM) | cAMP Inhibition (IC50, nM) |
| Anandamide (AEA) | ~200 | 69[8] |
| 2-Arachidonoylglycerol (2-AG) | 122 (in CHO-hCB2 membranes)[9] | 1300 (in CHO-hCB2 cells)[9] |
| Org27569 | Antagonizes agonist-induced GTPγS binding | Antagonizes agonist-induced cAMP inhibition[10] |
Table 2: Functional Potency in In Vitro Assays. This table details the functional consequences of CB1R activation by the endogenous cannabinoids and the modulatory effect of Org27569. The EC50 values for GTPγS binding and IC50 values for cAMP inhibition illustrate the potency of AEA and 2-AG in initiating downstream signaling cascades. Org27569, as a NAM, does not have intrinsic agonist activity but rather attenuates the effects of agonists like AEA and 2-AG.
Signaling Pathways and Modulation
The CB1 receptor primarily couples to inhibitory G-proteins (Gi/o). Activation by an agonist like AEA or 2-AG leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Org27569, by binding to an allosteric site, alters the conformation of the receptor, which in turn affects the binding and/or efficacy of the endogenous ligands. This allosteric modulation is often "probe-dependent," meaning the effect of Org27569 can vary depending on whether it is interacting with AEA or 2-AG.[10] While Org27569 can increase the binding affinity of some agonists, it paradoxically decreases their functional efficacy, a hallmark of its negative allosteric modulation.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.
-
Cells or tissue are homogenized in ice-cold buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.[5]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a radiolabeled CB1R ligand (e.g., [3H]CP55,940), and varying concentrations of the unlabeled test compound (AEA, 2-AG, or Org27569).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1R ligand.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Detection and Analysis:
-
The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.[5]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the CB1 receptor.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes from CB1R-expressing cells are prepared.
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Each well contains the membrane preparation, GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test agonist (AEA or 2-AG).
-
To assess the effect of Org27569, it is pre-incubated with the membranes before the addition of the agonist.
-
Basal binding is measured in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[11]
3. Detection and Analysis:
-
The reaction is terminated by filtration.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
The data are analyzed to determine the EC50 and Emax values for the agonist-stimulated G-protein activation.[11]
cAMP Inhibition Assay
This assay measures the functional consequence of CB1R activation on the downstream signaling molecule, cAMP.
1. Cell Culture and Treatment:
-
Intact cells expressing the CB1 receptor are used.
-
Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
The cells are then treated with varying concentrations of the CB1R agonist (AEA or 2-AG) in the presence or absence of Org27569.[12]
2. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of methods, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[12][13]
3. Data Analysis:
-
The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by the agonist is plotted, and the IC50 value is determined.[8]
Conclusion
The endogenous cannabinoids AEA and 2-AG, despite both being agonists at the CB1R, exhibit distinct profiles in terms of their binding affinity and efficacy. AEA is a high-affinity partial agonist, while 2-AG is a lower-affinity full agonist. The allosteric modulator Org27569 introduces a further layer of complexity by binding to a separate site on the receptor and modulating the effects of these endogenous ligands. Its characterization as a negative allosteric modulator that can paradoxically enhance agonist binding highlights the intricate nature of CB1R pharmacology. A thorough understanding of these interactions, supported by robust experimental data, is paramount for the rational design of new drugs that can fine-tune the activity of the endocannabinoid system for therapeutic benefit while potentially mitigating the side effects associated with direct-acting orthosteric ligands.
References
- 1. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]
- 2. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Org 27569 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cannabinoid Receptor 1 (CB1R) Allosteric Modulators
An Objective Analysis of Performance with Supporting Experimental Data
This guide provides a detailed comparison of key allosteric modulators of the Cannabinoid Receptor 1 (CB1R), a critical target in neuroscience and pharmacology. While the specific compound "CB1R Allosteric modulator 2" is not uniquely identified in the literature, this guide will focus on well-characterized modulators that represent different classes and mechanisms of action, including the prototypical negative allosteric modulator (NAM) Org27569 and the positive allosteric modulator (PAM) ZCZ011. This comparative analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacology of these compounds.
Allosteric modulators offer a sophisticated approach to targeting CB1R by binding to a site distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[1] This mechanism allows for a fine-tuning of receptor activity, which can potentially circumvent the psychoactive side effects associated with direct-acting orthosteric agonists.[1][2]
Comparative Data of Key CB1R Allosteric Modulators
The following table summarizes the key pharmacological parameters of three extensively studied CB1R allosteric modulators: Org27569, ZCZ011, and PSNCBAM-1. These compounds have been instrumental in elucidating the complexities of CB1R allosteric modulation.
| Parameter | Org27569 | ZCZ011 | PSNCBAM-1 |
| Chemical Class | Indole-2-carboxamide[3] | 2-Phenylindole[4] | Diaryl urea[5] |
| Modulation Type | Negative Allosteric Modulator (NAM)[3][6] | Positive Allosteric Modulator (PAM) / Ago-PAM[4][7] | Negative Allosteric Modulator (NAM)[5] |
| Effect on Agonist ([³H]CP55,940) Binding | Enhances binding (pKb = 5.67) | Potentiates binding[7] | Enhances binding[5] |
| Effect on Inverse Agonist ([³H]SR141716A) Binding | Decreases binding (pKb = 5.95) | Not explicitly stated | Decreases binding[5] |
| Functional Activity (GTPγS Assay) | Inhibits agonist-induced stimulation[3] | Enhances AEA-stimulated binding[7] | Insurmountable antagonist (reduces Emax)[5] |
| Effect on cAMP Signaling | Inhibits agonist-induced inhibition of cAMP[8] | Agonist in cAMP assay[4] | Inhibits agonist-induced inhibition of cAMP[9] |
| Effect on ERK Phosphorylation | Enhances agonist-induced phosphorylation[8][10] | Increases ERK phosphorylation[7] | Not explicitly stated |
| Effect on β-arrestin Recruitment | Inhibits agonist-induced recruitment[8] | Weak agonist[4] | Not explicitly stated |
| In Vivo Activity | Lacks efficacy in modulating orthosteric cannabinoids[3] | Reduces neuropathic pain without psychoactive effects[7][11] | Shows efficacy in acute food intake experiments[3] |
Detailed Experimental Protocols
The characterization of CB1R allosteric modulators relies on a suite of in vitro assays to determine their effects on ligand binding and downstream signaling pathways.
Radioligand Binding Assays
These assays are fundamental for determining how an allosteric modulator affects the binding of an orthosteric ligand (agonist or antagonist) to CB1R.
-
Objective: To quantify the cooperativity between the allosteric modulator and an orthosteric radioligand.
-
Materials:
-
Membrane preparations from cells expressing CB1R (e.g., CHO-hCB1 cells) or from brain tissue.[5]
-
Radiolabeled orthosteric ligand (e.g., [³H]CP55,940 for agonist binding, [³H]SR141716A for inverse agonist binding).
-
Allosteric modulator test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the allosteric modulator.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed to determine the effect of the allosteric modulator on the affinity (Kd) and/or the maximum number of binding sites (Bmax) of the radioligand. A change in Bmax is often indicative of allosteric modulation.[8]
-
The cooperativity factor (α) can be calculated to quantify the magnitude of the allosteric effect on binding.[1]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to CB1R, providing insight into the modulator's effect on receptor efficacy.
-
Objective: To determine if the allosteric modulator enhances or inhibits agonist-stimulated G-protein activation.
-
Materials:
-
Procedure:
-
Pre-incubate the membranes with the allosteric modulator.
-
Add the orthosteric agonist and [³⁵S]GTPγS.
-
Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS (e.g., 60 minutes at 30°C).
-
Separate bound and free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
The results will show whether the allosteric modulator acts as a PAM (increases agonist-stimulated [³⁵S]GTPγS binding) or a NAM (decreases agonist-stimulated binding).[3]
-
cAMP Accumulation Assay
This assay measures the functional consequence of CB1R activation on a key downstream signaling molecule, cyclic AMP (cAMP).
-
Objective: To assess the modulatory effect on the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[12]
-
Materials:
-
Whole cells expressing CB1R.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Orthosteric agonist.
-
Allosteric modulator.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-treat cells with the allosteric modulator.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Add the orthosteric agonist to activate CB1R, which typically inhibits adenylyl cyclase and reduces cAMP levels.[12]
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
-
Data Analysis:
-
A NAM like Org27569 will attenuate the ability of the orthosteric agonist to inhibit forskolin-stimulated cAMP accumulation.[8] A PAM would be expected to enhance this effect.
-
Visualizing Mechanisms and Workflows
CB1R Signaling Pathways
The activation of CB1R by an agonist initiates multiple downstream signaling cascades, primarily through the Gi/o family of G-proteins.[12][13] This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAPK pathways like ERK1/2.[12] Allosteric modulators can selectively influence these pathways.
Caption: Simplified CB1R signaling cascade upon activation.
Mechanism of Allosteric Modulation
Allosteric modulators bind to a topographically distinct site on the CB1R, inducing a conformational change that alters the binding and/or efficacy of orthosteric ligands.[4] This can either potentiate (PAM) or inhibit (NAM) the receptor's response.
Caption: Contrasting mechanisms of PAMs and NAMs at CB1R.
Experimental Workflow for Modulator Characterization
The confirmation of a compound as a CB1R allosteric modulator follows a logical progression from binding to functional and signaling assays.
Caption: Workflow for characterizing CB1R allosteric modulators.
References
- 1. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Org 27569 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
Unveiling the Nuances of CB1R Signaling: A Comparative Analysis of Allosteric Modulator Biased Signaling Profiles
A deep dive into the complex world of Cannabinoid Receptor 1 (CB1R) signaling reveals a landscape of nuanced molecular interactions. This guide provides a comparative analysis of the biased signaling profile of the well-characterized allosteric modulator, Org27569, against a backdrop of other CB1R ligands. The data presented herein, supported by detailed experimental protocols, offers researchers and drug development professionals a comprehensive resource for understanding and leveraging the therapeutic potential of CB1R modulation.
The Cannabinoid Receptor 1 (CB1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes. While orthosteric ligands, which bind to the primary receptor binding site, have been the traditional focus of drug development, their clinical application has often been hampered by on-target side effects. The advent of allosteric modulators, which bind to a distinct site on the receptor, offers a promising alternative by providing a mechanism to fine-tune receptor function. This is particularly relevant in the context of "biased signaling," where a ligand can preferentially activate one signaling pathway over another, potentially separating therapeutic effects from adverse reactions.
This guide focuses on the biased signaling profile of Org27569, a seminal CB1R allosteric modulator, and compares its effects to other classes of CB1R ligands, including orthosteric agonists and antagonists.
Comparative Analysis of Ligand Signaling Bias
The following table summarizes the quantitative data on the signaling profiles of various CB1R ligands, focusing on their effects on G-protein activation and β-arrestin recruitment, two key signaling pathways downstream of CB1R activation. Org27569 exhibits a distinct profile, acting as a negative allosteric modulator (NAM) of G-protein signaling while showing little to no effect on or even potentiating β-arrestin-mediated pathways in the presence of an agonist. This contrasts with orthosteric agonists that typically activate both pathways, and antagonists that block both.
| Ligand/Modulator | Ligand Type | G-Protein Activation ([³⁵S]GTPγS Binding) | β-Arrestin 2 Recruitment (BRET/FRET) | Signaling Bias |
| Org27569 | Allosteric Modulator | Negative Allosteric Modulator (NAM) : Decreases agonist-stimulated [³⁵S]GTPγS binding. | Neutral/Positive Allosteric Modulator (PAM) : Minimal intrinsic activity but can enhance agonist-induced β-arrestin recruitment. | Biased towards β-arrestin/away from G-protein |
| THC | Orthosteric Agonist | Partial Agonist | Partial Agonist | Relatively balanced |
| 2-AG | Endocannabinoid Agonist | Full Agonist | Partial Agonist | Slightly biased towards G-protein |
| CP55,940 | Synthetic Agonist | Full Agonist | Full Agonist | Relatively balanced |
| Rimonabant | Orthosteric Antagonist/ Inverse Agonist | Inverse Agonist: Decreases basal [³⁵S]GTPγS binding. | Inverse Agonist: Decreases basal β-arrestin recruitment. | Blocks both pathways |
| ZCZ011 | Allosteric Modulator (ago-PAM) | Allosteric Agonist and PAM of endocannabinoids. | Allosteric Agonist and PAM of endocannabinoids. | Pathway bias can be agonist-dependent. |
| GAT229 | Allosteric Modulator (PAM) | Potentiates agonist-induced [³⁵S]GTPγS binding. | Potentiates agonist-induced β-arrestin recruitment. | Pathway bias can be agonist-dependent. |
Key Signaling Pathways and Modulation
The following diagram illustrates the canonical signaling pathways of CB1R and the points of intervention for different ligand types. Orthosteric agonists activate both G-protein and β-arrestin pathways. Allosteric modulators, like Org27569, can differentially modulate these pathways, leading to a biased signaling outcome.
Enantiomers of CB1R Allosteric Modulator GAT211: A Comparative Analysis
A detailed examination of the stereoselective pharmacology of GAT228 and GAT229, the resolved enantiomers of the racemic CB1R allosteric modulator GAT211, reveals a striking divergence in their functional activities. This guide provides a comprehensive comparison of their pharmacological profiles, supported by experimental data, to inform researchers and drug development professionals in the field of cannabinoid signaling.
The Cannabinoid 1 receptor (CB1R), a G protein-coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for various neurological and psychiatric disorders.[1][2][3] However, the clinical utility of orthosteric agonists targeting the primary ligand-binding site has been hampered by undesirable psychoactive side effects.[1][2][3] This has spurred the development of allosteric modulators, which bind to a topographically distinct site on the receptor to fine-tune the effects of endogenous cannabinoids.[3][4][5]
GAT211 is a racemic CB1R allosteric modulator that has been separated into its constituent enantiomers: GAT228 (the R-(+)-enantiomer) and GAT229 (the S-(-)-enantiomer).[1][6][7] Studies have demonstrated that these enantiomers possess markedly different pharmacological properties, highlighting the importance of stereochemistry in drug design.[1][6][7] GAT228 has been characterized as a CB1R allosteric agonist, exhibiting intrinsic activity in the absence of an orthosteric ligand, while GAT229 functions as a "pure" positive allosteric modulator (PAM), enhancing the effects of orthosteric agonists without demonstrating direct receptor activation.[1][6][7][8]
Comparative Pharmacological Data
The following tables summarize the quantitative data from key in vitro assays, illustrating the distinct pharmacological profiles of GAT228 and GAT229.
Radioligand Binding Assays
These assays measure the ability of the compounds to interact with the CB1R.
| Compound | Assay | Parameter | Value |
| GAT228 (R)-(+) | [³H]CP55,940 (agonist) Binding | Emax (%) | 145 ± 12 |
| pEC50 | 6.4 ± 0.2 | ||
| GAT229 (S)-(-) | [³H]CP55,940 (agonist) Binding | Emax (%) | 162 ± 15 |
| pEC50 | 6.7 ± 0.2 | ||
| GAT228 (R)-(+) | [³H]SR141716A (inverse agonist) Binding | Emax (%) | -45 ± 5 |
| pIC50 | 6.1 ± 0.1 | ||
| GAT229 (S)-(-) | [³H]SR141716A (inverse agonist) Binding | Emax (%) | -53 ± 6 |
| pIC50 | 6.3 ± 0.1 |
Data sourced from Laprairie, J. et al. (2017). ACS Chem Neurosci.
Functional Assays
These assays assess the functional consequences of compound binding to CB1R, such as G protein activation and downstream signaling.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of CB1R activation.
| Compound | Parameter | Value |
| GAT228 (R)-(+) | Emax (%) | 48 ± 5 |
| pEC50 | 6.9 ± 0.2 | |
| GAT229 (S)-(-) | Emax (%) | No significant activity |
| pEC50 | - |
Data sourced from Laprairie, J. et al. (2017). ACS Chem Neurosci.
β-Arrestin2 Recruitment Assay
This assay measures the recruitment of β-arrestin2 to the CB1R, another important signaling pathway.
| Compound | Parameter | Value |
| GAT228 (R)-(+) | Emax (%) | 65 ± 8 |
| pEC50 | 6.2 ± 0.1 | |
| GAT229 (S)-(-) | Emax (%) | No significant activity |
| pEC50 | - |
Data sourced from Laprairie, J. et al. (2017). ACS Chem Neurosci.
Experimental Protocols
A detailed description of the methodologies for the key experiments is provided below.
Radioligand Binding Assays
HEK293A cells stably expressing human CB1R were used. For [³H]CP55,940 saturation binding, membranes were incubated with increasing concentrations of the radioligand in the presence or absence of the test compounds. For [³H]SR141716A displacement binding, membranes were incubated with a fixed concentration of the radioligand and increasing concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of a non-labeled CB1R ligand. Bound and free radioligand were separated by rapid filtration, and the radioactivity of the filters was determined by liquid scintillation counting.
cAMP Accumulation Assay
HEK293A cells expressing human CB1R were pre-incubated with the test compounds for 15 minutes, followed by stimulation with forskolin (B1673556) to induce cAMP production. The reaction was stopped, and the amount of cAMP produced was quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
β-Arrestin2 Recruitment Assay
The PathHunter eXpress β-Arrestin GPCR Assay (DiscoverX) was used. U2OS cells co-expressing ProLink-tagged CB1R and an enzyme acceptor-tagged β-arrestin2 were seeded in microplates. The cells were then treated with the test compounds, and the plates were incubated to allow for β-arrestin2 recruitment. The addition of the detection reagent resulted in a chemiluminescent signal that was proportional to the extent of β-arrestin2 recruitment, which was measured using a luminometer.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways modulated by GAT228 and GAT229 and the general workflow of the in vitro experiments.
Caption: Signaling pathway of the CB1R allosteric agonist GAT228.
Caption: Signaling pathway of the CB1R positive allosteric modulator GAT229.
Caption: General workflow for in vitro characterization of CB1R allosteric modulators.
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Cannabinoid 1 Receptor (CB1R) Allosteric Modulators: Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for CB1R Allosteric Modulator 2
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of CB1R Allosteric Modulator 2, a research-grade pharmaceutical compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following guidelines are based on established protocols for the disposal of hazardous chemical waste in a laboratory setting.
Waste Identification and Hazard Assessment
Before initiating disposal procedures, it is imperative to characterize the waste. Since "this compound" is a novel research compound, a Safety Data Sheet (SDS) may not be readily available. In such cases, the compound should be treated as hazardous waste.
Key considerations for hazard assessment:
-
Physical State: Solid, liquid, or solvated.
-
Toxicity: Assume high toxicity in the absence of data.
-
Reactivity: Assess potential reactions with other chemicals.[1]
-
Flammability: Determine if the compound or its solvent is flammable.
All waste materials contaminated with this compound, including personal protective equipment (PPE), glassware, and consumables, must be disposed of as hazardous waste.[2]
Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1] Never mix incompatible waste streams.[3][4]
Waste Segregation Guidelines:
-
Solid Waste: Collect in a designated, labeled, and sealed container. This includes unused compounds, contaminated labware (e.g., weighing boats, pipette tips), and grossly contaminated PPE.
-
Liquid Waste:
-
Aqueous Solutions: Collect in a separate, labeled container. Do not mix with organic solvents.
-
Non-Halogenated Organic Solvents: Collect in a designated container.
-
Halogenated Organic Solvents: Collect in a separate container from non-halogenated solvents.
-
-
Sharps Waste: Chemically contaminated needles, syringes, and razor blades must be placed in a designated, puncture-resistant sharps container.[5]
-
Empty Containers: The original container of this compound, once empty, must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[3][4] After rinsing and air-drying, the label on the container should be defaced before disposal as regular trash.[3][4]
All waste containers must be kept closed except when adding waste.[3][4][6] Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.[1][6]
Quantitative Data for Waste Management
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines; always consult your institution's specific policies.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume per SAA | 55 gallons | [3][6] |
| Maximum Acutely Toxic Waste (P-listed) Volume | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Maximum Storage Time for Partially Filled Containers | Up to 12 months (as long as volume limits are not exceeded) | [6] |
| Time to Removal After Container is Full | Within 3 days | [1] |
| Rinsate Volume for Empty Containers | Approximately 5% of the container volume per rinse | [3] |
Step-by-Step Disposal Protocol
Objective: To safely collect, label, and prepare this compound waste for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Materials:
-
Appropriate waste containers (solid, liquid, sharps)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves
Procedure:
-
Don PPE: Wear appropriate PPE before handling the compound or its waste.
-
Prepare Waste Containers:
-
Obtain the correct type of waste container for the waste stream (solid, aqueous, non-halogenated solvent, halogenated solvent, sharps).
-
Ensure the container is clean, in good condition, and has a secure lid.[1]
-
Affix a hazardous waste label to the container.
-
-
Labeling:
-
Fill out the hazardous waste label completely.[4]
-
List all chemical constituents and their approximate percentages, including solvents.
-
Write the full chemical name; avoid abbreviations or chemical formulas.
-
Indicate the start date of waste accumulation.
-
-
Waste Collection:
-
Solids: Carefully transfer solid waste into the designated solid waste container using a spatula or funnel.
-
Liquids: Use a funnel to pour liquid waste into the appropriate liquid waste container.
-
Contaminated Items: Place items such as contaminated gloves, weighing paper, and pipette tips in the solid waste container.
-
Sharps: Place all contaminated sharps directly into the sharps container.
-
-
Secure and Store:
-
Request Pickup:
Prohibited Disposal Methods
-
Sink Disposal: Do not dispose of this compound or its solutions down the drain.[3][7] This practice is prohibited for most laboratory chemicals and can contaminate waterways.[8][9]
-
Trash Disposal: Unused or contaminated this compound must not be disposed of in the regular trash.[7]
-
Evaporation: Do not allow volatile solvents containing the compound to evaporate in a fume hood as a means of disposal.[3][4]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling CB1R Allosteric modulator 2
Disclaimer: This document provides essential safety and logistical information for handling "CB1R Allosteric modulator 2" (CAS: 2513102-64-0; IUPAC: Urea, N-(4-chlorophenyl)-N'-[3-[(4-fluorophenyl)amino]phenyl]-) in a research setting.[1] No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. The following guidelines are based on best practices for handling novel chemical compounds with unknown hazard profiles and information from SDSs of structurally related urea-based compounds.[2][3][4][5][6] It is imperative to obtain the official SDS from the manufacturer or supplier before any handling of this compound.
This guide is intended for researchers, scientists, and drug development professionals. All procedures should be conducted in a designated laboratory environment by trained personnel.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is a minimum requirement and may need to be adapted based on the specific procedures and the full hazard profile provided in the official SDS.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for procedures that generate dust or aerosols. | Minimizes inhalation of the compound. |
Operational Plan for Safe Handling
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed and clearly labeled.
2.2. Preparation and Use:
-
All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly clean all equipment after use.
-
Do not eat, drink, or smoke in the laboratory.
2.3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area of the spill.
-
For large spills, evacuate the area and follow emergency procedures.
2.4. First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled container and dispose of as hazardous chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Dispose of the empty container in accordance with regulations. |
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
